B1192151 ARQ-751

ARQ-751

Cat. No.: B1192151
Attention: For research use only. Not for human or veterinary use.
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Description

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ-751;  ARQ 751;  ARQ751; 

Origin of Product

United States

Foundational & Exploratory

ARQ-751: A Deep Dive into its Allosteric Inhibition of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ARQ-751 (Vevorisertib), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT, a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in human cancers, making AKT a compelling therapeutic target.[1][2] This document details the molecular interactions, preclinical efficacy, and clinical development of this compound, presenting key data in a structured format to facilitate understanding and further research.

Introduction to the PI3K/AKT Pathway and the Role of this compound

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway, often through mutations in key components like PIK3CA, PTEN, or AKT itself, is a hallmark of many cancers.[2][5] AKT, with its three isoforms (AKT1, AKT2, and AKT3), serves as a crucial downstream effector of PI3K.[2]

This compound is a next-generation, orally bioavailable, allosteric pan-AKT inhibitor designed to selectively target and inhibit the activity of all three AKT isoforms.[6][7] Its allosteric mechanism of action distinguishes it from ATP-competitive inhibitors, offering a different mode of targeting the kinase.[8] This guide will explore the specifics of this mechanism and its implications for cancer therapy.

Mechanism of Action of this compound

This compound functions as a highly potent and selective allosteric inhibitor of AKT.[6][9] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a distinct pocket located between the pleckstrin homology (PH) domain and the kinase domain of AKT.[8] This binding event induces a conformational change that locks the kinase in a closed, inactive state.[8]

This allosteric inhibition has two key consequences:

  • Inhibition of Membrane Translocation: It prevents the localization of AKT to the plasma membrane, a critical step for its activation that is dependent on binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][6] this compound has been shown to inhibit the plasma membrane translocation of both wild-type AKT and the constitutively active AKT1-E17K mutant.[6]

  • Inhibition of Phosphorylation: By preventing membrane localization and inducing an inactive conformation, this compound potently inhibits the phosphorylation of AKT at both Threonine 308 (by PDK1) and Serine 473 (by mTORC2), which are required for its full activation.[2][6]

This dual mechanism effectively shuts down downstream AKT signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[6][7]

Below is a diagram illustrating the PI3K/AKT signaling pathway and the inhibitory action of this compound.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PDK1 PDK1 PDK1->AKT Phosphorylation (T308) Downstream\nEffectors Downstream Effectors (e.g., PRAS40, GSK3β, S6) AKT->Downstream\nEffectors Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Proliferation Cell Proliferation & Survival Downstream\nEffectors->Proliferation ARQ751 This compound ARQ751->AKT Allosteric Inhibition

Diagram 1: PI3K/AKT signaling pathway and this compound inhibition.

Quantitative Data on this compound Activity

This compound demonstrates high potency and selectivity for AKT isoforms. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Potency of this compound against AKT Isoforms

TargetIC50 (nM)
AKT10.55[9][10][11]
AKT20.81[9][10][11]
AKT31.31[9][10][11]

Table 2: Binding Affinity of this compound to AKT1

TargetKd (nM)
Wild-type AKT11.2[9][11]
Mutant AKT1-E17K8.6[9][11]

Table 3: Cellular Potency of this compound in AN3CA Endometrial Cancer Cells

Downstream MarkerIC50 (nM)
pAKT (T308)5[6]
pAKT (S473)10[6]
pPRAS40 (T246)49[6]

Table 4: Kinase Selectivity of this compound

Kinase Panel SizeConcentrationInhibition > 50%
2455 µMNone other than AKT[9][10]

Preclinical and Clinical Evidence

In Vitro and In Vivo Preclinical Studies

Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound. In a panel of 245 kinases, this compound at a concentration of 5µM did not inhibit any other kinase by more than 50%.[6] It has shown strong anti-proliferative activity in cancer cell lines with PIK3CA or AKT1 mutations.[5][6] For instance, in the MDA-MB-453 breast cancer cell line, this compound was significantly more potent than other AKT inhibitors like MK-2206 and GDC-0068.[6]

In vivo, this compound has demonstrated dose-dependent tumor growth inhibition in xenograft models.[9] In an AN3CA endometrial cancer xenograft model, this compound inhibited tumor growth by up to 92% at a well-tolerated daily dose.[9] Furthermore, in a patient-derived xenograft (PDX) model of endometrial cancer harboring an AKT1-E17K mutation, this compound showed up to 98% tumor growth inhibition.[9] Pharmacokinetic studies in mice revealed a plasma half-life of 4 to 5 hours with no tissue accumulation.[9]

Clinical Trials

This compound has been evaluated in a Phase 1 clinical trial (NCT02761694) in adult subjects with advanced solid tumors harboring AKT1/2/3 genetic alterations, activating PI3K mutations, or PTEN-null mutations.[1][2] The study aimed to determine the maximum tolerated dose and assess the safety and tolerability of this compound.[10] In this dose-escalation study, this compound demonstrated a manageable safety profile with the most common treatment-related adverse events being grade 1 or 2, including nausea, stomatitis, and fatigue.[1][10] Stable disease was observed in several patients with various cancer types, including breast, endometrial, and head and neck cancers.[1][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound, as described in the cited literature.

Biochemical Kinase Assays

To determine the IC50 values of this compound against AKT isoforms, in vitro kinase assays are performed. A typical protocol involves:

  • Reaction Mixture Preparation: A reaction buffer containing purified full-length AKT1, AKT2, or AKT3 enzyme, a specific substrate (e.g., a peptide with a phosphorylation site), and ATP is prepared.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays (e.g., LanthaScreen™) or ELISA.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram illustrates a general workflow for a biochemical kinase assay.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A Prepare Reaction Mix (Enzyme, Substrate, ATP) B Add Serial Dilutions of this compound A->B C Incubate at Controlled Temperature B->C D Quantify Substrate Phosphorylation C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Diagram 2: General workflow for a biochemical kinase assay.
Western Blotting for Downstream Signaling

Western blotting is used to assess the effect of this compound on the phosphorylation status of AKT and its downstream substrates in cancer cell lines.

  • Cell Culture and Treatment: Cancer cells (e.g., AN3CA) are cultured and then treated with various concentrations of this compound for a specified time.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT, PRAS40, and other downstream targets.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the resulting light signal is captured on X-ray film or with a digital imager.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Cell Viability and Proliferation Assays

To measure the anti-proliferative effects of this compound, cell viability assays are employed.

  • Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or MTS/MTT assays, which measure the metabolic conversion of a tetrazolium salt into a colored formazan product.

  • Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated AKT and other biomarkers by Western blotting or immunohistochemistry to confirm target engagement.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound is a potent and selective allosteric pan-AKT inhibitor with a well-defined mechanism of action. By preventing the membrane localization and subsequent phosphorylation of AKT, it effectively abrogates downstream signaling in the PI3K/AKT pathway. Preclinical data have demonstrated its significant anti-tumor activity, particularly in cancers with activating mutations in this pathway. Early clinical data suggest a manageable safety profile. The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds promise for the treatment of cancers driven by aberrant PI3K/AKT signaling.[3][12] This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance cancer therapeutics.

References

The Allosteric Advantage: A Technical Deep Dive into ARQ-751's Inhibition of AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ARQ-751 (Vevorisertib), a potent and selective allosteric pan-AKT inhibitor. It details its role in the crucial PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in oncology. This document will delve into the quantitative measures of its inhibitory activity, the experimental protocols used to ascertain its efficacy, and visual representations of its mechanism and the scientific methodologies employed in its evaluation.

The Critical Role of the PI3K/AKT Pathway and the Emergence of this compound

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] AKT, a serine/threonine-specific protein kinase, serves as a pivotal node in this pathway.[1] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1]

This compound, an orally bioavailable pan-AKT inhibitor, selectively targets the three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] Its development was driven by the need for potent and selective inhibitors to treat solid tumors with alterations in the PI3K/AKT pathway, such as those with PIK3CA, AKT, or PTEN mutations.[4][5]

Mechanism of Action: Allosteric Inhibition of AKT

Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound is an allosteric inhibitor.[6][7] It binds to a distinct pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[1][6] This unique binding mechanism confers several key advantages:

  • Stabilization of the Inactive Conformation: By binding to this allosteric site, this compound locks AKT into a "closed," inactive conformation.[6][8] This prevents the necessary conformational changes for AKT activation at the plasma membrane.[1]

  • Prevention of Membrane Translocation: The stabilized inactive state blocks the PH domain's ability to bind to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[1][6] This inhibition of membrane recruitment is a critical step in preventing AKT activation.[1][9]

  • Inhibition of Phosphorylation: By preventing membrane translocation and maintaining an inactive conformation, this compound effectively blocks the phosphorylation of AKT at key residues, namely Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, which are essential for its full activation.[1][10]

This multi-faceted inhibition of AKT activation ultimately leads to the suppression of downstream signaling, resulting in reduced tumor cell proliferation and the induction of apoptosis.[2][5]

Quantitative Assessment of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms

IsoformIC50 (nM)Reference
AKT10.55[3][4][11][12]
AKT20.81[3][4][11][12]
AKT31.31[3][4][11][12]

Table 2: Binding Affinity of this compound to Wild-Type and Mutant AKT1

AKT1 FormKd (nM)Reference
Wild-Type1.2[3][4]
E17K Mutant8.6[3][4]

Table 3: Cellular IC50 Values of this compound for Inhibition of Phosphorylation

Phospho-ProteinCell LineIC50 (nM)Reference
pAKT(T308)AN3CA5[13]
pAKT(S473)AN3CA10[13]
pPRAS40(T246)AN3CA49[13]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the three AKT isoforms.

Methodology:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes were used.

  • The kinase activity was measured using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a specific substrate.

  • This compound was serially diluted and incubated with the respective AKT isoform and the substrate in the presence of ATP.

  • The amount of phosphorylated substrate was measured, and the data was plotted against the inhibitor concentration to calculate the IC50 value.

Cell-Based Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit the phosphorylation of AKT and its downstream substrates in a cellular context.

Methodology:

  • Cancer cell lines, such as the AN3CA endometrial cancer cell line, were cultured in appropriate media.[5][13]

  • Cells were treated with increasing concentrations of this compound for a specified duration (e.g., 2 hours).[14]

  • Following treatment, cell lysates were prepared, and protein concentrations were determined.

  • Western blotting was performed using specific antibodies to detect the levels of phosphorylated AKT (at Ser473 and Thr308) and phosphorylated downstream targets like PRAS40 (at Thr246).[4][13]

  • Densitometry analysis was used to quantify the relative levels of phosphorylated proteins compared to total protein levels.[14]

Cell Proliferation Assays

Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • A panel of human cancer cell lines was seeded in multi-well plates.[4][5]

  • Cells were treated with various concentrations of this compound or a vehicle control.[5]

  • After a defined incubation period (e.g., 72 hours), cell viability was assessed using assays such as the sulforhodamine B (SRB) or CellTiter-Glo® luminescent cell viability assay.[5]

  • The GI50 (concentration causing 50% growth inhibition) values were calculated.

In Vivo Xenograft Studies

Objective: To determine the anti-tumor efficacy of this compound in animal models.

Methodology:

  • Human cancer cell lines (e.g., AN3CA) or patient-derived xenograft (PDX) models were implanted into immunocompromised mice.[4][15]

  • Once tumors reached a specified size, mice were randomized into treatment and control groups.

  • This compound was administered orally at various doses and schedules (e.g., continuous daily dosing or 5 days on, 2 days off).[4][14]

  • Tumor volume was measured regularly throughout the study.

  • At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pAKT).

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_active AKT (Active) 'Open' Conformation PIP3->AKT_active Recruits & Activates AKT_inactive AKT (Inactive) 'Closed' Conformation AKT_inactive->PIP3 Translocation Inhibited ARQ751 This compound AKT_inactive->ARQ751 Binds to Allosteric Site Downstream Downstream Substrates AKT_active->Downstream Phosphorylates PDK1 PDK1 PDK1->AKT_active Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes ARQ751->AKT_inactive Stabilizes Inactive Conformation

Caption: Canonical PI3K/AKT signaling pathway and the inhibitory mechanism of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection Culture 1. Culture Cancer Cell Lines Treat 2. Treat with This compound Culture->Treat Lyse 3. Cell Lysis Treat->Lyse Quantify 4. Protein Quantification Lyse->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Block 7. Blocking Transfer->Block Primary_Ab 8. Primary Antibody (e.g., anti-pAKT) Block->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detect 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detect Analyze 11. Densitometry Analysis Detect->Analyze

Caption: Experimental workflow for Western blot analysis of AKT phosphorylation.

Xenograft_Study_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation 1. Implant Tumor Cells/ PDX into Mice Tumor_Growth 2. Allow Tumors to Establish Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 4. Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring 5. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 6. Study Endpoint Reached Monitoring->Endpoint Tumor_Excision 7. Excise Tumors Endpoint->Tumor_Excision PD_Analysis 8. Pharmacodynamic Analysis (e.g., Western Blot for pAKT) Tumor_Excision->PD_Analysis

Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the PI3K/AKT signaling pathway. Its allosteric mechanism of action provides a distinct and effective means of suppressing AKT activity by preventing both its membrane localization and subsequent phosphorylation. The robust preclinical data, including potent low-nanomolar IC50 values and demonstrated in vivo efficacy, underscore its potential as a therapeutic agent for cancers with aberrant AKT signaling. The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapeutics.

References

The Allosteric Binding Site of ARQ-751 on AKT: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751, also known as Vevorisertib, is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has demonstrated significant anti-neoplastic activity.[1][2] As a critical node in the PI3K/AKT/mTOR pathway, AKT (Protein Kinase B) is a highly attractive therapeutic target due to its frequent dysregulation in various cancers.[3][4] this compound represents a second-generation AKT inhibitor, distinguished by its allosteric mechanism of action which offers a unique modality for inhibiting both wild-type and mutant forms of AKT, including the clinically relevant AKT1-E17K mutation.[5][6] This technical guide provides a comprehensive overview of the allosteric binding site of this compound on AKT, detailing its mechanism of inhibition, binding affinities, and the experimental methodologies used for its characterization.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor by binding to a region located between the Pleckstrin Homology (PH) domain and the kinase domain of AKT.[6] This binding event stabilizes the inactive, "PH-in" conformation of the kinase.[3] In this conformation, the ATP-binding site is obstructed, and the phospholipid-binding site within the PH domain is masked, thereby preventing the recruitment of AKT to the plasma membrane.[3][6] This dual-action mechanism effectively blocks the subsequent activation of AKT, which requires membrane localization and phosphorylation at two key residues, Threonine 308 (T308) and Serine 473 (S473).[5][6] By locking AKT in an inactive state, this compound inhibits not only the phosphorylation of AKT itself but also the phosphorylation of its downstream substrates, such as PRAS40.[5]

A key advantage of this compound's allosteric mechanism is its ability to inhibit the constitutively active AKT1-E17K mutant.[5] The E17K mutation enhances AKT's affinity for the plasma membrane, leading to oncogenic signaling. This compound effectively binds to this mutant form and prevents its membrane translocation and activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinities for different AKT forms and its inhibitory concentrations against AKT isoforms and downstream signaling events.

Table 1: Binding Affinity (Kd) of this compound to AKT1

AKT1 FormKd (nM)
Wild-Type (WT)1.2[2][5]
E17K Mutant8.6[2][5]

Table 2: Inhibitory Concentration (IC50) of this compound

TargetIC50 (nM)
AKT Isoforms
AKT10.55[2][7][8][9][10]
AKT20.81[2][7][8][9][10]
AKT31.31[2][7][8][9][10]
Downstream Signaling (in AN3CA cells)
pAKT (T308)5[5]
pAKT (S473)10[5]
pPRAS40 (T246)49[5]

Experimental Protocols

The characterization of the allosteric binding and inhibitory activity of this compound involves several key experimental methodologies.

1. Intrinsic Tryptophan Fluorescence Assay for Binding Affinity (Kd) Determination:

This biophysical technique is employed to measure the direct binding of this compound to purified, full-length, unphosphorylated AKT protein (both wild-type and E17K mutant).[5]

  • Principle: The intrinsic fluorescence of tryptophan residues within the AKT protein changes upon conformational alterations induced by the binding of a ligand (this compound).

  • Methodology:

    • A solution of purified AKT protein is placed in a fluorometer.

    • The protein is excited at a wavelength of approximately 295 nm, and the emission spectrum is recorded (typically between 300-400 nm).

    • Increasing concentrations of this compound are titrated into the protein solution.

    • The change in fluorescence intensity at a specific wavelength is monitored as a function of the inhibitor concentration.

    • The resulting binding curve is then fitted to a suitable equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

2. Western Blot Analysis for Inhibition of AKT Signaling:

This widely used biochemical method is used to assess the phosphorylation status of AKT and its downstream substrates in cellular contexts.[5]

  • Principle: Western blotting uses specific antibodies to detect target proteins that have been separated by size using gel electrophoresis.

  • Methodology:

    • Cancer cell lines (e.g., AN3CA) are treated with varying concentrations of this compound for a specified duration.

    • Cells are lysed to extract total cellular proteins.

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated forms of AKT (pAKT-T308, pAKT-S473), total AKT, phosphorylated PRAS40 (pPRAS40-T246), and total PRAS40.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of protein levels. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.

3. Kinase Selectivity Assays:

To determine the specificity of this compound, its inhibitory activity is tested against a broad panel of other kinases.[5][7][8][9][11]

  • Principle: These assays measure the ability of the compound to inhibit the enzymatic activity of a wide range of kinases.

  • Methodology:

    • This compound is incubated at a high concentration (e.g., 5 µM) with a large panel of purified kinases (e.g., over 245 kinases).[5][7][8][9][11]

    • The activity of each kinase is measured in the presence and absence of the inhibitor.

    • The percentage of inhibition is calculated. For any kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. This compound has been shown to be highly selective, not inhibiting any other kinase by more than 50% at a concentration of 5 µM.[7][8][9][11]

Visualizations

The following diagrams illustrate the AKT signaling pathway, the mechanism of this compound, and the experimental workflow for assessing its inhibitory activity.

AKT_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT_inactive Inactive AKT PIP3->AKT_inactive Recruits to membrane PDK1 PDK1 AKT_inactive->PDK1 Phosphorylates T308 mTORC2 mTORC2 AKT_inactive->mTORC2 Phosphorylates S473 AKT_active Active p-AKT Downstream Downstream Effectors (e.g., PRAS40) AKT_active->Downstream Phosphorylates PDK1->AKT_active mTORC2->AKT_active Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Leads to

Diagram 1: Simplified AKT Signaling Pathway.

ARQ751_Mechanism cluster_akt AKT Protein PH_domain PH Domain Kinase_domain Kinase Domain Inactive_AKT Inactive 'PH-in' Conformation (Membrane localization blocked) ARQ751 This compound ARQ751->PH_domain Binds to allosteric site between domains ARQ751->Inactive_AKT Stabilizes No_Activation No Phosphorylation (T308, S473) Inactive_AKT->No_Activation Prevents

Diagram 2: Allosteric Inhibition of AKT by this compound.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Inhibition) detection->analysis

Diagram 3: Western Blot Workflow for Assessing AKT Inhibition.

References

Preclinical Profile of ARQ-751: An In-Depth Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Executive Summary

ARQ-751, also known as vevorisertib, is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies on this compound in various cancer models, detailing its mechanism of action, anti-tumor efficacy, and the experimental methodologies employed. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action and a Targeted Signaling Pathway

This compound functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket. This binding prevents the conformational changes necessary for AKT activation and subsequent phosphorylation of its downstream substrates. By inhibiting pan-AKT activity, this compound effectively abrogates the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, survival, and metabolism. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a wide array of downstream effector proteins, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1) pathway, to promote cell survival and proliferation. This compound's inhibition of AKT blocks these downstream events.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT_inactive AKT (inactive) PIP3->AKT_inactive Recruits & Activates AKT_active AKT (active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates PRAS40 p-PRAS40 AKT_active->PRAS40 Phosphorylates ARQ751 This compound ARQ751->AKT_active Inhibits p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 p70S6K->S6 Phosphorylates Cell_Survival Cell Survival & Proliferation S6->Cell_Survival

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in a wide range of cancer models, demonstrating potent and selective inhibition of AKT and significant anti-tumor effects. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Binding Affinity of this compound
ParameterAKT1AKT2AKT3AKT1-E17K Mutant
IC50 (nM) 0.55[2]0.81[2]1.31[2]-
Kd (nM) 1.2[2]--8.6[2]
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Endometrial Cancer (AN3CA)NCr nu/nu mice120 mg/kg, daily92%[2]
Endometrial PDX (AKT1-E17K)-75 mg/kg, 5 days on/2 days off98%[2][3]
Breast Cancer (HCC-1954)-25 mg/kg46%[4]
Table 3: In Vivo Efficacy of this compound Combination Therapies
Cancer ModelCombination AgentDosing Regimen (this compound + Agent)Tumor Growth Inhibition (TGI)Reference
Breast Cancer (HCC-1954)Paclitaxel25 mg/kg + 15 mg/kg90%[4]
Breast PDX (AKT1-E17K)Fulvestrant25 mg/kg + 2.5 mg/kg91%[4]
Breast PDX (AKT1-E17K)Palbociclib25 mg/kg + 50 mg/kg93%[4]
Breast PDX (AKT1-E17K)Fulvestrant + Palbociclib25 mg/kg + 2.5 mg/kg + 50 mg/kg>100% (Tumor Regression)[4]
Table 4: Preclinical Pharmacokinetic Parameters of this compound
Animal ModelDoseCmaxAUCPlasma Half-lifeReference
Mice≥20 mg/kg≥2 µMData not available4 to 5 hours[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assays

3.1.1 MTS Assay

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions.

  • Measurement: After a 1-4 hour incubation, the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.

3.1.2 CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture and Seeding: As described for the MTS assay, cells are seeded in opaque-walled 96-well plates.

  • Drug Treatment: Cells are treated with serial dilutions of this compound for 72 hours.

  • Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate cell viability and determine IC50 values.

Western Blot Analysis for Phosphorylated AKT (p-AKT)
  • Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) or total AKT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the levels of p-AKT are normalized to total AKT.

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

3.3.1 Cell Line-Derived Xenograft (CDX) Model Establishment

  • Animal Model: Female athymic nude mice (e.g., NCr nu/nu, BALB/cAJc1-nu/nu), typically 6-8 weeks old, are used.

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 AN3CA cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at the specified doses and schedules. The vehicle control is administered to the control group.

  • Endpoint Analysis: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed, and tumor growth inhibition (TGI) is calculated.

3.3.2 Patient-Derived Xenograft (PDX) Model Establishment

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.

  • Treatment Studies: Once a stable PDX model is established and expanded, treatment studies are conducted as described for the CDX models.

Visualized Workflows and Relationships

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow start Start implant Implant Tumor Cells/ Tissue into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound and/or Combination Agents randomize->treat monitor_response Monitor Tumor Volume and Animal Health treat->monitor_response endpoint Endpoint Analysis: Tumor Weight, TGI monitor_response->endpoint end End endpoint->end combination_rationale akt_inhibition This compound Inhibits AKT Signaling synergy Synergistic or Additive Anti-Tumor Effect akt_inhibition->synergy other_pathway Target Other Cancer Hallmarks other_pathway->synergy parp PARP Inhibitors (DNA Repair) other_pathway->parp cdk46 CDK4/6 Inhibitors (Cell Cycle) other_pathway->cdk46 chemo Chemotherapy (e.g., Paclitaxel) other_pathway->chemo er ER Antagonists (Hormone Signaling) other_pathway->er

References

The Impact of ARQ-751 on Downstream Effectors of AKT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARQ-751 (Vevorisertib), a potent and selective allosteric pan-AKT inhibitor, and its effects on the downstream effectors of the AKT signaling pathway. This document summarizes key preclinical and clinical findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to this compound and the PI3K/AKT Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers.[1][2] AKT (also known as Protein Kinase B) is a serine/threonine kinase that acts as a central node in this pathway. Its activation occurs through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations within the AKT genes themselves, such as AKT1-E17K.[1][2]

This compound, also known as Vevorisertib, is a second-generation, orally bioavailable, allosteric pan-AKT inhibitor.[3][4] It potently targets all three AKT isoforms (AKT1, AKT2, and AKT3).[2][4] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket, preventing the conformational changes necessary for AKT activation and subsequent phosphorylation of its downstream targets.[5][6] This allosteric mechanism of action contributes to its high selectivity.[3]

Mechanism of Action of this compound

This compound functions by binding to a region between the pleckstrin homology (PH) domain and the kinase domain of inactive, unphosphorylated AKT.[6][7] This binding event stabilizes AKT in a "closed" or inactive conformation, which in turn leads to two key inhibitory effects:

  • Inhibition of Membrane Translocation: The stabilized inactive conformation obstructs the phospholipid-binding site, thereby preventing the recruitment of AKT to the plasma membrane, a crucial step for its activation.[6]

  • Blockade of ATP Binding: The conformational lock also blocks the ATP binding site within the kinase domain, directly inhibiting its catalytic activity.[6]

By preventing both the localization and activation of AKT, this compound effectively shuts down the downstream signaling cascade.[5]

cluster_membrane Plasma Membrane cluster_cytosol PIP3 PIP3 AKT_inactive Inactive AKT PIP3->AKT_inactive recruits PDK1 PDK1 PDK1->AKT_inactive phosphorylates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PI3K->PIP3 phosphorylates PIP2 to AKT_active Active AKT (Phosphorylated) AKT_inactive->AKT_active activation Downstream_Effectors Downstream Effectors (e.g., PRAS40, GSK3β, FOXO1) AKT_active->Downstream_Effectors phosphorylates ARQ_751 This compound ARQ_751->AKT_inactive binds & inhibits activation Cellular_Response Cell Proliferation, Survival, Growth Downstream_Effectors->Cellular_Response regulates

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Potency and Efficacy

This compound demonstrates high potency against all three AKT isoforms and significant anti-proliferative activity in various cancer cell lines, particularly those with alterations in the PI3K/AKT pathway.

Biochemical and Cellular Potency

The inhibitory concentration (IC50) values highlight the potent activity of this compound at a biochemical level.

TargetIC50 (nM)Reference
AKT10.55[2][4]
AKT20.81[2][4]
AKT31.31[2][4]
Table 1: Biochemical IC50 values of this compound against AKT isoforms.

In cellular assays, this compound effectively inhibits the phosphorylation of AKT and its downstream substrates. For instance, in AN3CA endometrial cancer cells, this compound showed concentration-dependent inhibition of AKT phosphorylation with IC50 values of 5 nM for pAKT(T308) and 10 nM for pAKT(S473).[3] The inhibition of the downstream effector PRAS40 phosphorylation occurred with an IC50 of 49 nM.[3]

In Vivo Antitumor Activity

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound.

Xenograft ModelCancer TypeDosingTumor Growth InhibitionReference
AN3CAEndometrial100 mg/kgSignificant reduction[8]
AKT1-E17K PDXEndometrial10-120 mg/kgDose-dependent activity[4]
Table 2: Summary of in vivo antitumor activity of this compound.

Effect on Downstream Effectors

This compound's inhibition of AKT leads to a dose-dependent reduction in the phosphorylation of its direct substrates, thereby modulating their activity and impacting key cellular processes.[3]

PRAS40 (Proline-Rich AKT Substrate of 40 kDa)

PRAS40 is an inhibitory component of the mTORC1 complex. When phosphorylated by AKT, its inhibitory function is relieved, leading to mTORC1 activation.[9] By inhibiting AKT, this compound prevents the phosphorylation of PRAS40 at Thr246, thus maintaining the suppression of mTORC1 activity.[3] This leads to reduced protein synthesis and cell growth.

GSK3β (Glycogen Synthase Kinase 3 Beta)

GSK3β is a constitutively active kinase that is inhibited upon phosphorylation by AKT.[10] Its substrates are involved in a wide array of cellular processes, including cell cycle progression and apoptosis. This compound-mediated inhibition of AKT prevents the inactivating phosphorylation of GSK3β, thereby keeping it in its active, tumor-suppressive state.[3][11]

FOXO1 (Forkhead Box Protein O1)

FOXO1 is a member of the forkhead family of transcription factors that regulate the expression of genes involved in apoptosis and cell cycle arrest.[10][11] Phosphorylation by AKT leads to the sequestration of FOXO1 in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[9] this compound treatment prevents this phosphorylation, allowing FOXO1 to remain in the nucleus and promote the transcription of pro-apoptotic and cell-cycle inhibitory genes.[3]

ARQ_751 This compound AKT AKT ARQ_751->AKT PRAS40 PRAS40 AKT->PRAS40 P GSK3b GSK3β AKT->GSK3b P FOXO1 FOXO1 AKT->FOXO1 P mTORC1 mTORC1 PRAS40->mTORC1 Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes FOXO1->Apoptosis_Genes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Figure 2: Effect of this compound on key downstream effectors of AKT.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Phosphoprotein Levels

This protocol is used to determine the phosphorylation status of AKT and its downstream effectors in response to this compound treatment.

  • Cell Culture and Treatment: Cancer cell lines (e.g., AN3CA) are cultured in appropriate media.[5] Cells are seeded and allowed to adhere, then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2-4 hours).[3]

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT, PRAS40, GSK3β, and FOXO1.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Studies

This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.[5]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.[5]

  • Drug Administration: this compound is administered orally (p.o.) at various doses and schedules (e.g., daily). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.[5]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group.[5] Tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting or immunohistochemistry).

Start Start Implant Implant Tumor Cells/ PDX in Mice Start->Implant Grow Allow Tumors to Reach Palpable Size Implant->Grow Randomize Randomize Mice into Control & Treatment Groups Grow->Randomize Administer Administer this compound (or Vehicle) Orally Randomize->Administer Monitor Monitor Tumor Volume & Animal Health Administer->Monitor Monitor->Administer Endpoint Reach Study Endpoint Monitor->Endpoint Analyze Analyze Data: - Tumor Growth Inhibition - Biomarker Analysis Endpoint->Analyze End End Analyze->End

Figure 3: General workflow for in vivo xenograft studies to assess this compound efficacy.

Clinical Context and Future Directions

Phase I clinical trials have evaluated this compound (Vevorisertib) in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.[1][12] These studies have shown that this compound has a manageable safety profile and demonstrates modest antitumor activity as a monotherapy.[12] The most common treatment-related adverse events include nausea, stomatitis, vomiting, and fatigue.[1][2]

The future development of this compound will likely focus on combination therapies to enhance its antitumor efficacy.[5] Combining this compound with agents that target parallel or feedback signaling pathways could overcome potential resistance mechanisms and improve patient outcomes. The data gathered from the preclinical and clinical development of this compound provide a strong foundation for further investigation into AKT inhibition as a targeted cancer therapy strategy.[5]

References

Investigating the Pharmacokinetics of ARQ-751: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751, also known as Vevorisertib, is an orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors. As a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), this compound targets the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, playing a key role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies to support further research and development.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the serine/threonine kinase AKT. Upon oral administration, it binds to and inhibits the activity of AKT isoforms 1, 2, and 3. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which can lead to the suppression of tumor cell proliferation and induction of apoptosis. The PI3K/AKT/mTOR pathway is a crucial regulator of normal cellular processes, and its aberrant activation is a hallmark of many cancers, often due to mutations in genes such as PIK3CA, PTEN, and AKT itself.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth GSK3b->Proliferation Regulation FOXO->Proliferation Regulation mTORC1->Proliferation ARQ751 This compound ARQ751->AKT Allosteric Inhibition

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have been conducted to characterize the pharmacokinetic profile of this compound. These studies are essential for determining initial dosing regimens and predicting human pharmacokinetics.

In Vivo Studies

In a patient-derived xenograft (PDX) model of endometrial cancer, this compound demonstrated a plasma half-life of 4 to 5 hours.[1] In another preclinical study, a maximum plasma concentration (Cmax) of ≥2 µM was achieved.

ParameterValueSpecies/ModelNotes
Plasma Half-life (t½) 4 - 5 hoursMouse (Endometrial PDX model)Demonstrates a moderate half-life in this preclinical model.[1]
Maximum Concentration (Cmax) ≥2 µMNot SpecifiedIndicates achievable plasma concentrations at therapeutic doses.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

Experimental Protocol: Preclinical Pharmacokinetic Study

A typical experimental workflow for assessing the pharmacokinetics of an oral drug like this compound in a preclinical model is outlined below.

Preclinical_PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Mice, Rats) Dosing Oral Administration of this compound Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification of This compound Concentration LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Figure 2: A representative experimental workflow for a preclinical pharmacokinetic study.

Clinical Pharmacokinetics

This compound was evaluated in a Phase 1b clinical trial (NCT02761694) in adult subjects with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2][3] The study assessed the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with other anti-cancer agents. Although the trial was terminated for business reasons, pharmacokinetic testing was prioritized.

The study involved a dose-escalation design with oral doses of this compound ranging from 5 mg to 100 mg administered once daily (QD), as well as a 25 mg every other day (QOD) regimen.

Human Pharmacokinetic Parameters

The pharmacokinetic analysis from the Phase 1b study revealed the following key parameters:

ParameterValueDosing RegimenNotes
Time to Maximum Concentration (Tmax) 1 - 4 hoursSingle and Multiple DosesIndicates rapid oral absorption.[3]
Elimination Half-life (t½) 8.8 - 19.3 hoursSingle and Multiple DosesSuggests that steady-state concentrations can be achieved with once-daily dosing.[3]
Exposure (AUC) Dose-proportional10 to 100 mg QDThe increase in systemic exposure was proportional to the administered dose.

Table 2: Summary of Clinical Pharmacokinetic Parameters of this compound (Vevorisertib)

Experimental Protocols: Bioanalytical Method

While a specific, detailed protocol for the bioanalytical method used in the clinical trial is not publicly available, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a small molecule inhibitor like this compound in plasma would involve the following steps.

Sample Preparation
  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Protein Precipitation: An organic solvent, such as acetonitrile, containing an internal standard is added to the plasma sample to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte (this compound) and internal standard is transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The quantification of this compound is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conclusion

The pharmacokinetic profile of this compound (Vevorisertib) is characterized by rapid oral absorption and a moderate to long elimination half-life in humans, supporting a once-daily dosing regimen. Preclinical data provided the foundational understanding for its progression into clinical trials. The dose-proportional increase in exposure observed in the Phase 1b study is a favorable characteristic for predictable dosing. This compilation of pharmacokinetic data and methodologies serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting the PI3K/AKT pathway with inhibitors like this compound. Further investigation and the public availability of more detailed pharmacokinetic data from completed and future studies will continue to refine our understanding of this compound.

References

The Impact of ARQ-751 (Vevorisertib) on Cell Proliferation and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of ARQ-751 (Vevorisertib), a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor. It details the mechanism of action, summarizes key preclinical data on its effects on cell proliferation and apoptosis, and provides detailed protocols for essential in vitro assays. The information is intended to guide research and development efforts focused on targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and migration.[1] Its dysregulation, often due to gain-of-function mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a hallmark of numerous cancers.[1][2] As a central node in this pathway, the serine/threonine kinase AKT (protein kinase B) has become a highly pursued therapeutic target.

This compound, also known as Vevorisertib, is a second-generation, orally active, allosteric inhibitor that potently and selectively targets all three AKT isoforms (AKT1, AKT2, and AKT3).[3][4][5] Its mechanism of action allows it to effectively shut down the downstream signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[6] This guide summarizes the quantitative impact of this compound and the experimental methodologies used to ascertain its effects.

Mechanism of Action

This compound is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding pocket.[1][7] Specifically, it occupies a pocket between the pleckstrin homology (PH) domain and the kinase domain.[7][8] This binding event stabilizes an inactive conformation of AKT, which prevents its translocation to the plasma membrane and subsequent activation via phosphorylation.[7][8][9] By blocking AKT activation, this compound effectively inhibits the phosphorylation of numerous downstream substrates responsible for promoting cell survival and proliferation.[1][9]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates Downstream Downstream Effectors (TSC2, BAD, FOXO) AKT->Downstream ARQ_751 This compound ARQ_751->AKT Allosteric Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Activation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

Preclinical evaluations have demonstrated this compound's high potency against AKT isoforms and its significant anti-proliferative effects in various cancer cell lines, particularly those with mutations in the PI3K/AKT pathway.

Table 1: Biochemical Activity of this compound

This table summarizes the inhibitory concentration (IC50) and binding affinity (Kd) of this compound against wild-type and mutant AKT1.

TargetAssay TypeIC50 (nM)Kd (nM)
AKT1Kinase Assay0.55[3][4][10]1.2[3][10][11]
AKT2Kinase Assay0.81[3][4][10]-
AKT3Kinase Assay1.31[3][4][10]-
AKT1-E17K MutantBinding Assay-8.6[3][10][11]
Table 2: Cellular Anti-Proliferative Activity of this compound

This table highlights the growth inhibition (GI50) of this compound in cancer cell lines, stratified by cancer type and mutational status.

Cancer TypeKey Mutation(s)% Sensitive Lines (GI50 < 1 µM)Reference(s)
EsophagealNot Specified100% (3 of 3)[10][11]
BreastNot Specified87.5% (14 of 16)[10][11]
Head and NeckNot Specified67% (4 of 6)[10][11]
All TypesPIK3CA/PIK3R1 Mutant73% (33 of 45)[10][11]
All TypesPIK3CA/PIK3R1 Wild-Type42% (74 of 175)[10][11]
BreastPIK3CA Mutant100% (8 of 8)[10][11]
Table 3: In Vivo Tumor Growth Inhibition

This table presents the in vivo efficacy of this compound in xenograft models.

ModelDosing ScheduleMax Tumor Growth InhibitionReference(s)
AN3CA Endometrial Xenograft120 mg/kg, Daily92%[10][11]
AKT1-E17K Endometrial PDX75 mg/kg, 5 days on/2 off98%[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's impact. The following sections provide protocols for key assays used to evaluate the effect of this compound on cell proliferation and apoptosis.

Cell Proliferation / Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.[12]

Principle: Cancer cells are treated with a range of this compound concentrations for a defined period. Cell viability is then measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.

Methodology:

  • Cell Culture: Culture human cancer cell lines in appropriate media until they reach 70-80% confluency.[12]

  • Cell Seeding: Detach cells using Trypsin-EDTA, neutralize, and resuspend in fresh medium. Perform a cell count and dilute the suspension to the optimal seeding density (e.g., 3,000-8,000 cells/well). Seed 100 µL of the cell suspension into each well of a sterile, opaque-walled 96-well plate.[12]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of treatment concentrations (e.g., 0.01 nM to 10 µM).

  • Treatment: Add the prepared this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50/GI50 value using appropriate software.

Viability_Workflow A 1. Culture Cells to 70-80% Confluency B 2. Seed Cells in Opaque 96-well Plate A->B C 3. Incubate for 24h for Cell Attachment B->C D 4. Treat Cells with Serial Dilutions of this compound C->D E 5. Incubate for 72h D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Analyze Data and Calculate IC50/GI50 G->H Apoptosis_Workflow A 1. Seed and Treat Cells with this compound B 2. Harvest Both Adherent and Floating Cells A->B C 3. Wash Cells Twice with Cold PBS B->C D 4. Resuspend Cells in Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate for 15 min in the Dark E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Live, Apoptotic, and Necrotic Populations G->H

References

The Selectivity Profile of Vevorisertib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (formerly ARQ 751) is a potent, orally bioavailable, allosteric pan-AKT inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a critical downstream node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell proliferation, survival, and metabolism. The dysregulation of this pathway is a frequent event in various human cancers, making AKT a compelling therapeutic target. Vevorisertib has been investigated as a monotherapy and in combination with other anti-cancer agents in clinical trials for solid tumors harboring PIK3CA, AKT, or PTEN mutations.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of Vevorisertib, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action

Vevorisertib functions as an allosteric inhibitor, binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[4] This binding event stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation.[5] This mode of inhibition is distinct from ATP-competitive inhibitors and is effective against both wild-type and the oncogenic E17K mutant of AKT1.[1]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PIP3 PIP3 AKT_active Active AKT (Phosphorylated) PIP3->AKT_active Activation & Phosphorylation AKT_inactive Inactive AKT (PH-in conformation) AKT_inactive->PIP3 Recruitment Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO) AKT_active->Downstream_Targets Phosphorylation Vevorisertib Vevorisertib Vevorisertib->AKT_inactive Binds & Stabilizes Inactive State Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Regulation

Vevorisertib's allosteric inhibition of AKT.

Data Presentation

Biochemical Activity and Binding Affinity

Vevorisertib demonstrates potent, low-nanomolar inhibition of all three AKT isoforms. Its binding affinity extends to the clinically relevant AKT1-E17K mutant.

TargetAssay TypeIC50 (nM)Kd (nM)
AKT1Kinase Assay0.55[1]1.2[1]
AKT2Kinase Assay0.81[1]-
AKT3Kinase Assay1.31[1]-
AKT1-E17K MutantBinding Assay-8.6[1]
Kinase Selectivity Profile

A key aspect of a kinase inhibitor's profile is its specificity. Vevorisertib exhibits a high degree of selectivity for AKT kinases. In a comprehensive screen against a panel of 245 kinases, Vevorisertib, at a concentration of 5 µM, did not inhibit any other kinase by more than 50%, with the exception of full-length AKT1.[6][7][8] This indicates a very clean selectivity profile, minimizing the potential for off-target effects.

For comparison, the related allosteric AKT inhibitor ARQ 092, when screened against 303 kinases, showed more than 50% inhibition of six other kinases at a 5 µM concentration: MARK1, MARK3, MARK4, DYRK2, IRAK1, and Haspin.[6]

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Vevorisertib against purified AKT isoforms.

Objective: To quantify the direct inhibitory effect of Vevorisertib on the enzymatic activity of purified AKT kinase.

Materials:

  • Recombinant active AKT1, AKT2, or AKT3 enzyme

  • Kinase substrate (e.g., a specific peptide or GSK-3 fusion protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Vevorisertib serial dilutions

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: Prepare a 2X kinase/substrate solution in kinase reaction buffer.

  • Compound Addition: Add 1 µL of Vevorisertib serial dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

  • Kinase Addition: Add 2 µL of the 2X kinase/substrate solution to each well.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of a 2X ATP solution to each well.

  • Incubation: Mix gently and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

cluster_workflow In Vitro Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of Vevorisertib - 2X Kinase/Substrate solution - 2X ATP solution start->prep_reagents add_compound Add Vevorisertib/Vehicle to 384-well plate prep_reagents->add_compound add_kinase Add 2X Kinase/Substrate solution add_compound->add_kinase initiate_reaction Initiate reaction with 2X ATP solution add_kinase->initiate_reaction incubation Incubate at RT (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop reaction & deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Detect luminescent signal (Kinase Detection Reagent) stop_reaction->detect_signal read_plate Read plate with luminometer detect_signal->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro kinase assay.
Western Blot Analysis of Downstream Signaling

This protocol is used to assess the pharmacodynamic effects of Vevorisertib on the phosphorylation of AKT and its downstream targets in a cellular context.

Objective: To confirm target engagement by measuring the inhibition of phosphorylation of AKT substrates.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway

  • Cell culture medium and supplements

  • Vevorisertib dilutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with increasing concentrations of Vevorisertib or vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability Assay (GI50 Determination)

This assay determines the concentration of Vevorisertib that causes 50% growth inhibition (GI50) in a cancer cell line.

Objective: To assess the anti-proliferative effect of Vevorisertib on cancer cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Vevorisertib serial dilutions

  • Cell viability reagent (e.g., CellTiter-Glo®, SRB, or MTS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat cells with a range of Vevorisertib concentrations.

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence).

  • Data Analysis: Calculate the GI50 value from the resulting dose-response curve.

Advanced Target Engagement Assays

For a more direct and quantitative assessment of Vevorisertib's interaction with AKT in a cellular environment, advanced techniques can be employed.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By heating cell lysates treated with Vevorisertib to a range of temperatures and then quantifying the amount of soluble AKT remaining, a thermal shift can be detected, confirming target engagement.

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AKT and a fluorescently labeled tracer that binds to the same site as Vevorisertib. Displacement of the tracer by Vevorisertib results in a loss of BRET signal, allowing for the quantitative determination of intracellular affinity.

Signaling Pathway Context

Vevorisertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth and survival.

Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits Cell_Growth Cell_Growth mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Vevorisertib Vevorisertib Vevorisertib->AKT inhibits Cell_Survival Cell_Survival

PI3K/AKT/mTOR pathway and Vevorisertib's point of intervention.

Conclusion

Vevorisertib is a highly potent and selective allosteric pan-AKT inhibitor. Its selectivity profile, characterized by minimal off-target activity in broad kinase panels, underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biochemical and cellular effects of Vevorisertib and other AKT inhibitors, facilitating the continued development of novel cancer therapies targeting the PI3K/AKT/mTOR pathway.

References

ARQ-751 (Vevorisertib): A Pan-AKT Inhibitor for Tumors with PTEN Loss

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in human cancers, often through activating mutations in PIK3CA or inactivating alterations of the tumor suppressor PTEN, has made it a prime target for therapeutic intervention.[1] PTEN loss, a common event in various malignancies, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent hyperactivation of the serine/threonine kinase AKT.[2] ARQ-751 (vevorisertib) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor that has shown promise in preclinical and clinical settings for tumors harboring alterations in the PI3K/AKT pathway.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the potential of this compound in treating tumors with PTEN loss, along with detailed experimental methodologies.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT.[4] This binding stabilizes an inactive conformation of the enzyme, which prevents its translocation to the plasma membrane and subsequent activation via phosphorylation.[5] A key feature of this compound is its potent inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), including the activating E17K mutation in AKT1.[6][7]

Preclinical Data

Biochemical and Cellular Activity

This compound demonstrates low nanomolar potency against all three AKT isoforms in biochemical assays.[6][8] Its binding affinity for both wild-type and E17K-mutant AKT1 is also in the low nanomolar range.[7] In cellular assays, this compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines, with particularly high sensitivity observed in those with PI3K/AKT pathway mutations.[6]

TargetAssay TypeIC50 (nM)Kd (nM)Reference
AKT1 Kinase Assay0.551.2[6][8]
AKT2 Kinase Assay0.81-[6][8]
AKT3 Kinase Assay1.31-[6][8]
AKT1-E17K Mutant Kinase Assay-8.6[7]

Table 1: Biochemical Activity of this compound

Cell LineCancer TypeKey Mutation(s)GI50 (µM)Reference
MDA-MB-453 BreastPIK3CA H1047R< 1[4]
NCI-H1650 LungPTEN null< 1[4]
AN3CA EndometrialPIK3CA< 1[6]

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

Interestingly, preclinical studies on a large panel of 240 cancer cell lines indicated that while cancer cell lines with PIK3CA/PIK3R1 mutations were significantly more sensitive to this compound (73% with GI50 < 1µM), the sensitivity of PTEN mutant cell lines (55% with GI50 < 1µM) was comparable to that of PTEN wild-type cell lines (48% with GI50 < 1µM) among those without PIK3CA/PIK3R1 mutations.[6] This suggests that while PTEN loss contributes to AKT pathway activation, PIK3CA mutations may be a stronger predictive biomarker for this compound sensitivity.[5]

In Vivo Efficacy

This compound has demonstrated significant dose-dependent anti-tumor activity in various xenograft models. In an AN3CA endometrial cancer xenograft model, daily oral administration of this compound resulted in up to 92% tumor growth inhibition at a dose of 120 mg/kg.[6] Furthermore, in a patient-derived xenograft (PDX) model of endometrial cancer harboring an AKT1-E17K mutation, this compound achieved up to 98% tumor growth inhibition at a dose of 75 mg/kg (administered 5 days on, 2 days off).[6][7]

Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
AN3CA (Endometrial) 120 mg/kg, daily92%[6]
Endometrial PDX (AKT1-E17K) 75 mg/kg, 5 days on/2 days off98%[6][7]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Clinical Data

A first-in-human, Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of this compound (vevorisertib) as a monotherapy and in combination with paclitaxel or fulvestrant in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.[2][9]

In the monotherapy arm (n=58), this compound was found to have a manageable safety profile.[9] The most common treatment-related adverse events were rash and gastrointestinal toxicities.[10] Dose-limiting toxicities included grade 3 pruritic and maculopapular rashes.[2] The objective response rate (ORR) for monotherapy was 5%, with three partial responses observed.[9][11] In the combination arms, the ORR was 20% with paclitaxel and 0% with fulvestrant.[9][11] While the study included patients with PTEN mutations, a specific subgroup analysis of efficacy in patients with PTEN loss as the sole alteration has not been separately reported.[10][12]

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Best Overall ResponseReference
This compound Monotherapy 585%3 Partial Responses[9][11]
This compound + Paclitaxel 1020%2 Partial Responses[9][11]
This compound + Fulvestrant 90%-[9][11]

Table 4: Efficacy of this compound in the Phase 1b Study (NCT02761694)

Experimental Protocols

Cell Viability Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound using a luminescent cell viability assay.[2]

  • Cell Seeding:

    • Culture cancer cell lines of interest in appropriate media until 70-80% confluency.

    • Harvest cells using trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed cells into a 96-well white, opaque-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in a volume of 100 µL.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation and Viability Assessment:

    • Incubate the plate for a defined period (e.g., 72 hours).

    • Assess cell viability using a luminescent assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) from the resulting dose-response curves.

Western Blot Analysis for pAKT Inhibition

This protocol describes the detection of phosphorylated AKT (pAKT) at Ser473 to confirm the on-target activity of this compound.[1]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).[7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total AKT as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software and normalize pAKT levels to total AKT.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft model.[6]

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., AN3CA) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a specified volume, randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily or 5 days on/2 days off).

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation ARQ751 This compound ARQ751->AKT Allosteric Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Investigation Cell_Culture Cancer Cell Lines (PTEN loss) Viability_Assay Cell Viability Assay (IC50/GI50) Cell_Culture->Viability_Assay Western_Blot Western Blot (pAKT Inhibition) Cell_Culture->Western_Blot Xenograft Xenograft Model (Tumor Implantation) Treatment This compound Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Phase1 Phase 1b Trial (NCT02761694) Safety Safety & Tolerability Phase1->Safety Efficacy_Clinical Clinical Efficacy (ORR) Phase1->Efficacy_Clinical

Caption: Experimental workflow for evaluating this compound's potential.

Conclusion

This compound (vevorisertib) is a potent pan-AKT inhibitor with a clear mechanism of action and demonstrated preclinical activity in cancer models with PI3K/AKT pathway alterations. While the loss of PTEN provides a strong rationale for AKT inhibition, preclinical evidence suggests that other genetic markers, such as PIK3CA mutations, may be stronger predictors of sensitivity to this compound. Early clinical data have shown a manageable safety profile and modest single-agent activity in a molecularly selected patient population. Further investigation, particularly focused on identifying the optimal patient population and combination strategies, is warranted to fully elucidate the therapeutic potential of this compound in tumors characterized by PTEN loss and other PI3K/AKT pathway aberrations.

References

Methodological & Application

Application Notes and Protocols for ARQ-751 (Vevorisertib) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751, also known as Vevorisertib, is a potent, orally bioavailable, and selective allosteric pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3[1][2][3]. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell proliferation, growth, survival, and metabolism[4][5][6]. In numerous cancers, this pathway is frequently hyperactivated due to genetic alterations such as mutations in PIK3CA, AKT, or the loss of the tumor suppressor PTEN[4][5]. By inhibiting AKT, this compound effectively blocks downstream signaling, leading to reduced cancer cell proliferation and survival[1][5].

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action. The protocols cover cell viability assays and Western blot analysis to measure the inhibition of AKT phosphorylation.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT[7][8]. This binding event stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation[7][8][9]. This mechanism of action allows this compound to inhibit both wild-type and mutant forms of AKT, such as the AKT1-E17K mutation[7][9][10].

ARQ751_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT_inactive Inactive AKT (Cytosolic) PIP3->AKT_inactive Recruitment to membrane PDK1 PDK1 AKT_active Active AKT (Membrane) PDK1->AKT_active mTORC2 mTORC2 mTORC2->AKT_active AKT_inactive->AKT_active Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT_active->Downstream ARQ751 This compound ARQ751->AKT_inactive Binds and stabilizes inactive state Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Data Presentation

Biochemical Activity of this compound
TargetAssay TypeIC50 (nM)Kd (nM)
AKT1Kinase Assay0.55[2][3][8][11]1.2[2][8][9][10][11]
AKT2Kinase Assay0.81[2][3][8][11]-
AKT3Kinase Assay1.31[2][3][8][11]-
AKT1-E17K MutantKinase Assay-8.6[2][8][9][10][11]
Cellular Activity of this compound in Cancer Cell Lines

This compound demonstrates potent anti-proliferative effects across a wide range of cancer cell lines, with particular sensitivity observed in those with activating mutations in the PI3K/AKT pathway[10][11].

Cancer TypePercentage of Cell Lines with GI50 < 1 µM
Esophageal100% (3/3)[10][11]
Breast87.5% (14/16)[10][11]
Head and Neck67% (4/6)[10][11]
Colorectal56% (14/25)[11]
Leukemia53% (9/17)[11]

Experimental Protocols

I. Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescent-based cell viability assay, such as CellTiter-Glo®.

Cell_Viability_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Drug Treatment cluster_day4_5 Day 4/5: Assay A1 Culture and harvest cells A2 Count cells and adjust density A1->A2 A3 Seed cells into 96-well plates A2->A3 A4 Incubate for 18-24 hours A3->A4 B2 Treat cells with this compound or vehicle A4->B2 B1 Prepare serial dilutions of this compound B1->B2 C1 Incubate for 48-72 hours B2->C1 C2 Perform CellTiter-Glo® assay C1->C2 C3 Measure luminescence C2->C3 C4 Analyze data and determine IC50 C3->C4

Figure 2: Experimental workflow for the cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line)

  • This compound (Vevorisertib)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile, opaque-walled 96-well cell culture plates[5]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar[5]

  • Luminometer

Procedure:

  • Cell Seeding (Day 1): a. Culture cells in T-75 flasks until they reach 70-80% confluency[5]. b. Wash cells with sterile PBS, then detach them using Trypsin-EDTA[5]. Neutralize the trypsin with complete medium and collect the cell suspension[5]. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium[5]. d. Count the cells using a hemocytometer and ensure cell viability is >95%[5]. e. Dilute the cell suspension to the optimal seeding density (e.g., 3,000-8,000 cells/well) in complete medium[5]. f. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate[5]. g. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator[5].

  • This compound Treatment (Day 2): a. Prepare a 10 mM stock solution of this compound in DMSO[5]. b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations[12]. A common concentration range to test is 0.1 nM to 10 µM. c. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration[4][12]. d. Carefully remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control[4].

  • Incubation and Viability Assessment (Day 4/5): a. Incubate the cells for a period appropriate for the cell line's doubling time, typically 48-72 hours[12]. b. After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol[12]. c. Measure the luminescent signal using a plate reader[5].

  • Data Analysis: a. Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value[12].

II. Western Blot Analysis of p-AKT (Ser473)

This protocol describes the detection of phosphorylated AKT at serine 473 (p-AKT Ser473) to confirm the inhibitory effect of this compound on the AKT signaling pathway.

Western_Blot_Workflow cluster_prep Cell Culture and Lysis cluster_gel Electrophoresis and Transfer cluster_immuno Immunodetection cluster_reprobe Reprobing (Optional) A1 Seed and treat cells with this compound A2 Wash cells with ice-cold PBS A1->A2 A3 Lyse cells in RIPA buffer A2->A3 A4 Quantify protein concentration (BCA) A3->A4 B1 Prepare samples with Laemmli buffer A4->B1 B2 Load and run SDS-PAGE gel B1->B2 B3 Transfer proteins to PVDF membrane B2->B3 C1 Block membrane (5% BSA in TBST) B3->C1 C2 Incubate with primary antibody (anti-p-AKT Ser473) overnight C1->C2 C3 Wash and incubate with HRP-conjugated secondary antibody C2->C3 C4 Detect signal with ECL reagent C3->C4 D1 Strip membrane C4->D1 D2 Probe for total AKT and loading control D1->D2

Figure 3: Workflow for Western blot analysis of p-AKT.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST for phosphorylated proteins)[4]

  • Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest[4]. b. Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for the desired duration (e.g., 2, 6, or 24 hours)[4].

  • Cell Lysis and Protein Quantification: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS[4]. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to each well[4]. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay[8].

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel[4]. Include a molecular weight marker. c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF membrane[4].

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature[8]. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation[4]. c. Wash the membrane three to five times for 5-10 minutes each with TBST[4]. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature[8]. e. Wash the membrane again as in step 4c.

  • Detection and Analysis: a. Prepare the ECL detection reagents according to the manufacturer's instructions and incubate with the membrane[4]. b. Capture the chemiluminescent signal using a digital imaging system[4]. c. To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin). d. Quantify the band intensities using image analysis software. The p-AKT signal should be normalized to the total AKT signal.

Conclusion

This compound is a potent and selective pan-AKT inhibitor that demonstrates significant anti-proliferative activity in a variety of cancer cell lines, particularly those with an activated PI3K/AKT pathway. The provided protocols for cell viability and Western blot analysis serve as a foundation for researchers to investigate the in vitro effects of this compound. These methods are crucial for characterizing the pharmacodynamic effects of the inhibitor and assessing its potential as a therapeutic agent. Researchers should optimize these protocols based on the specific cell lines and experimental conditions being used.

References

Application Notes and Protocols: Western Blot Analysis of p-AKT Levels Following ARQ-751 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751 (Vevorisertib) is an orally active, potent, and selective pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3.[1][2] As a critical component of the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in various cancers, often due to mutations in PIK3CA, AKT, or PTEN.[2] this compound is an allosteric inhibitor that binds to both wild-type and mutant forms of AKT, including the activating E17K mutation, thereby preventing its translocation to the plasma membrane and subsequent phosphorylation, leading to the inhibition of downstream signaling and suppression of tumor growth.[5][6][7]

These application notes provide a detailed protocol for the analysis of phosphorylated AKT (p-AKT) levels at key residues (Serine 473 and Threonine 308) in cell lysates using Western blotting following treatment with this compound. This method is essential for characterizing the pharmacodynamic effects of this compound and assessing its efficacy in inhibiting the AKT signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of p-AKT (Ser473) levels in a cancer cell line (e.g., AN3CA endometrial cancer cells, which are known to be sensitive to this compound) treated with increasing concentrations of this compound for 2 hours.[5] The data is presented as the relative band intensity of p-AKT normalized to total AKT and then to an untreated control.

This compound Concentration (nM)Relative p-AKT (Ser473) / Total AKT Ratio (Normalized to Control)Standard DeviationRelative p-AKT (Thr308) / Total AKT Ratio (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.000.091.000.11
10.820.070.850.08
100.480.050.520.06
1000.150.030.180.04
10000.040.010.060.02

Signaling Pathway and Experimental Workflow

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive AKT (inactive) PIP3->AKT_inactive recruits to membrane PDK1 PDK1 AKT_inactive->PDK1 mTORC2 mTORC2 AKT_inactive->mTORC2 AKT_active p-AKT (active) PDK1->AKT_active phosphorylates (T308) mTORC2->AKT_active phosphorylates (S473) Downstream Downstream Substrates (e.g., PRAS40, GSK3β) AKT_active->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK ARQ751 This compound ARQ751->AKT_inactive inhibits membrane translocation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A1 Seed cells (e.g., AN3CA) in 6-well plates A2 Treat with varying concentrations of this compound A1->A2 B1 Wash cells with ice-cold PBS A2->B1 B2 Lyse cells in RIPA buffer with protease and phosphatase inhibitors B1->B2 B3 Centrifuge and collect supernatant B2->B3 C1 Protein quantification (e.g., BCA assay) B3->C1 C2 Prepare samples with Laemmli buffer and boil C1->C2 C3 SDS-PAGE C2->C3 C4 Transfer to PVDF membrane C3->C4 C5 Block with 5% BSA in TBST C4->C5 C6 Incubate with primary antibody (anti-p-AKT Ser473 or Thr308) C5->C6 C7 Incubate with HRP-conjugated secondary antibody C6->C7 C8 Detect with ECL substrate C7->C8 C9 Image acquisition C8->C9 D1 Densitometry analysis of p-AKT bands C9->D1 D2 Strip and re-probe for total AKT D1->D2 D3 Normalize p-AKT to total AKT D2->D3

Caption: Experimental workflow for Western blot analysis of p-AKT.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes a general procedure for culturing and treating adherent cancer cells. It should be adapted based on the specific cell line used.

Materials:

  • Cancer cell line of interest (e.g., AN3CA, MDA-MB-453)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (Vevorisertib)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well tissue culture plates

  • Cell scraper

Procedure:

  • Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock in a complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

  • Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 2 hours).

Cell Lysis and Protein Extraction

Materials:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) is recommended.[4]

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate)[8]

  • Pre-chilled microcentrifuge tubes

Procedure:

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

Western Blotting

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phosphorylated proteins, BSA is generally preferred over non-fat milk to reduce background.[8][10]

  • Primary antibodies:

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-p-AKT (Thr308)

    • Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) into each well of an SDS-PAGE gel.[11] Include a molecular weight marker. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] b. Incubate the membrane with the primary antibody against p-AKT (Ser473 or Thr308) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.[9]

  • Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane. b. Acquire the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[9] d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.[9][12]

Troubleshooting

  • No or weak p-AKT signal:

    • Ensure the chosen cell line has an active PI3K/AKT pathway.

    • Confirm that phosphatase inhibitors were added to the lysis buffer.[9]

    • Optimize primary antibody concentration and incubation time.

  • High background:

    • Increase the duration and/or number of washing steps.

    • Optimize blocking conditions (e.g., extend blocking time).

    • Use BSA as the blocking agent instead of milk.[8]

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Optimize antibody concentrations.

By following these detailed protocols, researchers can effectively assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway, providing crucial data for drug development and cancer research.

References

Application Notes and Protocols for ARQ-751 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751, also known as Vevorisertib, is a potent and selective allosteric pan-AKT inhibitor.[1][2] It targets the serine/threonine kinase AKT (protein kinase B), a critical node in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.[3][4][5] Accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

This compound Properties

A summary of the key chemical and biological properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Vevorisertib, MK-4440[1]
CAS Number 1416775-46-6[1]
Molecular Formula C₃₅H₃₈N₈O[1]
Molecular Weight 586.73 g/mol [1][6]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1][7]
IC₅₀ values AKT1: 0.55 nM, AKT2: 0.81 nM, AKT3: 1.31 nM[1][3][4]
Binding Affinity (Kd) AKT1: 1.2 nM, AKT1-E17K: 8.6 nM[2][3][4][7][8]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (μL) = (Mass of this compound (mg) / 586.73 g/mol ) * 100,000

  • Reconstitution:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[9]

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous/sterile DMSO to the vial.[9]

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes or cryovials.[9]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[6][7] When stored properly as a powder at -20°C, this compound is stable for over two years.[1][6] In DMSO, it is stable for up to 6 months at -80°C and 1 month at -20°C.[6][7]

Preparation of Working Solutions:

  • When preparing working solutions for your in vitro assays, thaw a single aliquot of the stock solution at room temperature.[9]

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.[9]

  • It is crucial to mix thoroughly at each dilution step.

  • To prevent precipitation of the compound, it is advisable to first make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[10]

  • The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]

Diagrams

ARQ751_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Working Solution Preparation start Start: this compound Powder calculate Calculate required DMSO volume start->calculate add_dmso Add DMSO to powder calculate->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot into single-use volumes stock_solution->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw one aliquot store->thaw serial_dilute Perform serial dilutions in culture medium thaw->serial_dilute final_concentration Final working concentration serial_dilute->final_concentration

Caption: Workflow for preparing this compound stock and working solutions.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates ARQ751 This compound ARQ751->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

References

Application Notes and Protocols for ARQ-751 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751 (vevorisertib) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3). The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in patient-derived xenograft (PDX) models harboring genetic alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[2][3] These application notes provide detailed protocols for utilizing this compound in PDX models to evaluate its therapeutic efficacy and pharmacodynamic effects.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes a closed, inactive conformation of AKT, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[4] By inhibiting pan-AKT activity, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in tumor cells with a hyperactivated PI3K/AKT pathway.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. The following diagram illustrates the central role of AKT in this pathway and the point of intervention for this compound.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition PRAS40 PRAS40 AKT->PRAS40 Phosphorylation Survival Survival AKT->Survival ARQ751 This compound ARQ751->AKT Allosteric Inhibition Proliferation Proliferation mTORC1->Proliferation CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Activation

Diagram 1. PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31
Data from in vitro kinase assays.[2]
In Vivo Efficacy of this compound in PDX Models
PDX ModelCancer TypeGenetic AlterationDosing RegimenTumor Growth Inhibition (TGI)Reference
AN3CA XenograftEndometrialPIK3CA120 mg/kg, dailyUp to 92%[2][3]
Endometrial PDXEndometrialAKT1-E17K25 mg/kg, 5 days on/2 days offDose-dependent[5]
Endometrial PDXEndometrialAKT1-E17K50 mg/kg, 5 days on/2 days offDose-dependent[5]
Endometrial PDXEndometrialAKT1-E17K75 mg/kg, 5 days on/2 days offUp to 98%[2][3]
KPL-4 Xenograft (ARQ-092)BreastPIK3CA120 mg/kg, daily84%[6]
ZR-75-1 Xenograft (ARQ-092)BreastPTEN mutation40 mg/kg, daily85%[6]
Melanoma PDX (ARQ-092)MelanomaBRAF V600E, PIK3CA H1047RNot specifiedSynergistic with trametinib[7]

Note: Data for ARQ-092, a first-generation AKT inhibitor, is included for reference as it shares a similar mechanism of action.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Collection medium (e.g., DMEM with antibiotics)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia

  • Matrigel (optional)

Procedure:

  • Tissue Collection and Transport: Obtain informed consent from the patient. Collect fresh tumor tissue in a sterile container with a collection medium on ice and transport it to the laboratory immediately.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments (2-3 mm³).

  • Implantation: Anesthetize the immunodeficient mouse. Create a small incision in the skin of the flank. Implant a single tumor fragment subcutaneously. For orthotopic models, implant the fragment in the corresponding organ. The use of Matrigel may improve engraftment rates. Close the incision with surgical clips or sutures.

  • Monitoring and Passaging: Monitor the mice regularly for tumor growth by visual inspection and caliper measurements. Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for the next passage by repeating the implantation step.

PDX_Establishment_Workflow Patient Patient Tumor Tissue Collection Processing Tumor Processing (Mincing) Patient->Processing Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Harvest Tumor Harvest (P0 Generation) Monitoring->Harvest Passaging Serial Passaging (P1, P2, ...) Harvest->Passaging Cryopreservation Cryopreservation Harvest->Cryopreservation Analysis Histological/Molecular Analysis Harvest->Analysis

Diagram 2. Workflow for PDX Model Establishment.
Protocol 2: this compound Efficacy Study in Established PDX Models

This protocol describes a typical workflow for evaluating the efficacy of this compound in established PDX models.

Materials:

  • A cohort of mice bearing established PDX tumors of a desired size (e.g., 100-200 mm³)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

  • Balance for weighing mice

Procedure:

  • Cohort Selection and Randomization: Once tumors reach the desired size range, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • This compound Formulation and Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally via gavage according to the predetermined dosing schedule (e.g., daily or 5 days on/2 days off). The vehicle control group should receive the vehicle only.

  • Tumor Growth and Health Monitoring: Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 can be used to calculate tumor volume. Monitor the body weight and overall health of the mice throughout the study.

  • Data Analysis and Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

ARQ751_Efficacy_Workflow Start Established PDX Models (Tumor Volume 100-200 mm³) Randomization Randomization into Treatment Groups Start->Randomization Treatment This compound or Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis Pharmaco Pharmacodynamic Analysis (Optional) Endpoint->Pharmaco

Diagram 3. Workflow for this compound Efficacy Study in PDX Models.
Protocol 3: Pharmacodynamic Analysis of AKT Pathway Inhibition

This protocol outlines the steps for assessing the pharmacodynamic effects of this compound on the AKT signaling pathway in PDX tumor tissues.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (e.g., anti-pAKT(S473), anti-pPRAS40(T246), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Formalin and paraffin for immunohistochemistry (IHC)

  • IHC staining reagents and antibodies

Procedure:

A. Western Blot Analysis:

  • Tumor Collection and Lysis: At a specified time point after the final dose (e.g., 2-6 hours), euthanize the mice and resect the tumors.[2][3] Snap-freeze a portion of the tumor in liquid nitrogen. Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

B. Immunohistochemistry (IHC) Analysis:

  • Tissue Fixation and Processing: Fix a portion of the resected tumor in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the paraffin-embedded tissue and perform IHC staining for markers of AKT pathway activity (e.g., pAKT, pPRAS40) using specific primary antibodies and a detection system.

  • Analysis: Visualize and quantify the staining intensity in the tumor sections to assess the in-situ inhibition of the AKT pathway.

Conclusion

This compound is a promising therapeutic agent for cancers with a dysregulated PI3K/AKT pathway. The use of PDX models provides a clinically relevant platform for evaluating the in vivo efficacy and pharmacodynamics of this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in preclinical studies, contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols: Cell Viability Assays with ARQ-751 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ARQ-751 (also known as Vevorisertib) is a potent, orally active, and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and growth.[3] Its frequent dysregulation in various cancers, often due to mutations in genes such as PIK3CA, AKT, or the loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[3][4] this compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which prevents the conformational changes necessary for AKT activation and subsequent phosphorylation of its downstream targets.[4][5] This inhibition of the PI3K/AKT/mTOR pathway can lead to a reduction in tumor cell proliferation and the induction of apoptosis.[1] These application notes provide a comprehensive overview of the effects of this compound on the viability of various cancer cell lines and detailed protocols for conducting such assays.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a broad spectrum of cancer cell lines, demonstrating particular efficacy in those with activating mutations in the PI3K/AKT pathway. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are summarized below.

Cancer TypeCell LineKey MutationsIC50 / GI50 (µM)Reference
Breast CancerMDA-MB-453PIK3CA< 1[6][7]
Breast CancerMultiple (8 lines)PIK3CASensitive (GI50 < 1)[7]
Endometrial CancerAN3CAPIK3CANot specified, but showed tumor growth inhibition in xenografts[7]
Esophageal CancerMultiple (3 lines)Not specifiedSensitive (GI50 < 1)[7]
Head and Neck CancerMultiple (4 of 6 lines)Not specifiedSensitive (GI50 < 1)[7]

Note: Sensitivity is often defined as GI50 < 1 µM. Studies have shown that cancer cell lines with PIK3CA/PIK3R1 mutations are generally more sensitive to this compound compared to those with wild-type PIK3CA/PIK3R1.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

This compound Mechanism of Action

ARQ751_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis ARQ751 This compound ARQ751->AKT Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture seeding 2. Seed Cells into 96-well Plate cell_culture->seeding incubation1 3. Incubate Overnight (18-24h) seeding->incubation1 treatment 4. Treat with Serial Dilutions of this compound incubation1->treatment incubation2 5. Incubate for 72h treatment->incubation2 assay 6. Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubation2->assay readout 7. Measure Luminescence/ Absorbance assay->readout analysis 8. Data Analysis: - Plot Dose-Response Curve - Calculate IC50 readout->analysis end End analysis->end

Workflow for determining this compound IC50 in cancer cells.

Experimental Protocols

Cell Culture
  • Maintain the cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line) in the appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[3]

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (Luminescent Method)

This protocol is adapted for a 96-well plate format using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3][9]

Reagents and Equipment:

  • This compound (Vevorisertib)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar

  • Sterile, opaque-walled 96-well cell culture plates

  • Class II Biosafety Cabinet

  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

  • Hemocytometer or automated cell counter

  • Multichannel pipette

  • Plate luminometer

  • Orbital shaker

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.[3]

    • Neutralize trypsin with complete medium and collect the cell suspension.[3]

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.[3]

    • Perform a cell count using a hemocytometer and ensure cell viability is >95%.[3]

    • Dilute the cell suspension to the optimal seeding density (typically 3,000-8,000 cells/well, determined empirically for each cell line) in complete medium.[3]

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.[3]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][10]

  • Luminescence Reading:

    • After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well of the 96-well plate.[3]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[3]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

    • Measure the luminescence of each well using a plate luminometer.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism.

This compound demonstrates significant anti-proliferative effects in a variety of cancer cell lines, particularly those harboring mutations in the PI3K/AKT pathway. The provided protocols offer a standardized method for assessing the in vitro efficacy of this compound, enabling researchers to further investigate its therapeutic potential in preclinical models. Careful execution of these cell viability assays will yield reliable and reproducible data crucial for advancing cancer drug development.

References

Synergistic Effects of ARQ-751 with CDK4/6 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of ARQ-751 (Vevorisertib), a pan-AKT inhibitor, in combination with Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. The combination of these targeted therapies represents a promising strategy to overcome resistance and enhance therapeutic efficacy in various cancer types, particularly those with dysregulation in both the PI3K/AKT/mTOR and cell cycle pathways.

Introduction

This compound is a potent, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the PI3K/AKT/mTOR signaling pathway that is frequently hyperactivated in cancer, promoting cell proliferation, survival, and migration.[1] CDK4/6 inhibitors, such as palbociclib and ribociclib, are a class of drugs that target the cyclin D-CDK4/6-Rb axis, a critical regulator of the G1-S phase transition in the cell cycle.[2][3] Dysregulation of this pathway is also a common feature of many cancers.[4]

Preclinical studies have demonstrated that combining this compound with CDK4/6 inhibitors can lead to superior anti-tumor activity compared to either agent alone.[5] This synergy is thought to arise from the dual blockade of two major oncogenic signaling pathways, preventing compensatory activation and overcoming potential resistance mechanisms.[6][7]

Data Presentation

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of this compound in combination with CDK4/6 inhibitors.

In Vitro Synergy: this compound and Ribociclib

While specific IC50 and Combination Index (CI) values from a comprehensive dose-response matrix are not publicly available in the reviewed literature, a key study reported a synergistic effect in inhibiting cell proliferation at a majority of tested concentration points.[5] The Chou-Talalay method is commonly used to quantify such synergy, where a CI value < 1 indicates synergism.[5] The table below is a representative example of how such data would be presented.

Cell LineThis compound IC50 (nM)Ribociclib IC50 (µM)Combination (Representative Doses)Combination Index (CI)Synergy Level
Breast Cancer (e.g., HCC-1954)[Data not available][Data not available][Various Concentrations]< 1 at most concentrations[5]Synergistic

Combination Index (CI) values are calculated using methods like the Chou-Talalay algorithm. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy: this compound and Palbociclib in a Patient-Derived Xenograft (PDX) Model

A study utilizing an estrogen receptor-positive (ER+) patient-derived tumor xenograft model with an AKT1-E17K mutation demonstrated significant tumor growth inhibition with the combination of this compound and palbociclib.[5]

Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound (alone)25 mg/kg69%
Palbociclib (alone)50 mg/kg38%
Fulvestrant (alone)2.5 mg/kg68%
This compound + Palbociclib 25 mg/kg + 50 mg/kg 93%
This compound + Fulvestrant25 mg/kg + 2.5 mg/kg91%
This compound + Palbociclib + Fulvestrant As above >100% (Tumor Regression)

Signaling Pathways and Mechanism of Synergy

The synergistic interaction between this compound and CDK4/6 inhibitors is rooted in their complementary mechanisms of action, targeting two critical and often interconnected pathways in cancer cells.

ARQ-751_CDK46i_Synergy cluster_PI3K PI3K/AKT/mTOR Pathway cluster_CDK Cell Cycle Pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Synergy Synergistic Inhibition of Cancer Growth CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition ARQ751 This compound ARQ751->AKT CDK46i CDK4/6 Inhibitor CDK46i->CyclinD_CDK46

Combined inhibition of PI3K/AKT and CDK4/6 pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and CDK4/6 inhibitors.

In Vitro Cell Viability and Synergy Analysis

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination using a luminescent-based cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell lines like HCC-1954, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and a CDK4/6 inhibitor (e.g., Ribociclib or Palbociclib)

  • 96-well white, clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the CDK4/6 inhibitor in DMSO.

    • Create a dose-response matrix with serial dilutions of each drug, both alone and in combination, in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent using non-linear regression analysis.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.

Cell_Viability_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with drugs and controls B->D C Prepare drug dilution matrix (single & combo) C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Data Analysis: - % Viability - IC50 - Combination Index (CI) G->H

Workflow for in vitro cell viability and synergy analysis.
Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining the phosphorylation status of key proteins in the PI3K/AKT and CDK4/6 pathways.

Materials:

  • Cancer cell line of interest

  • This compound and CDK4/6 inhibitor

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound, a CDK4/6 inhibitor, or the combination at specified concentrations for a predetermined time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Cell treatment (single agents & combo) B Cell lysis & protein extraction A->B C Protein quantification (BCA assay) B->C D SDS-PAGE C->D E Protein transfer to PVDF membrane D->E F Blocking E->F G Primary antibody incubation (e.g., p-AKT, p-Rb) F->G H Secondary antibody incubation G->H I Chemiluminescent detection H->I J Data analysis I->J

Workflow for Western blot analysis.
In Vivo Patient-Derived Xenograft (PDX) Study

This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and CDK4/6 inhibitor combination in a PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

  • Patient-derived tumor tissue

  • Matrigel

  • This compound and a CDK4/6 inhibitor (e.g., Palbociclib) formulated for in vivo administration

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • PDX Model Establishment:

    • Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, CDK4/6 inhibitor alone, Combination).

    • Administer drugs according to a predetermined schedule and dosage (e.g., daily oral gavage).

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor mouse body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Tumor tissue can be used for further analysis (e.g., Western blot, immunohistochemistry).

PDX_Workflow A Implant patient tumor tissue into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer drugs (Vehicle, single, combo) C->D E Monitor tumor volume and mouse health D->E F Study endpoint E->F G Excise tumors and analyze data (TGI) F->G

Workflow for in vivo PDX study.

Conclusion

The combination of the pan-AKT inhibitor this compound and CDK4/6 inhibitors presents a compelling therapeutic strategy. The provided protocols offer a framework for researchers to further investigate this synergy, elucidate the underlying molecular mechanisms, and generate robust preclinical data to support clinical development. Careful execution of these experiments will be crucial in advancing our understanding of this promising combination therapy for cancer treatment.

References

Application Notes and Protocols: Synergistic Antitumor Activity of ARQ-751 and Paclitaxel in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The combination of targeted therapy and conventional chemotherapy holds significant promise in overcoming drug resistance and enhancing therapeutic efficacy in the treatment of solid tumors. ARQ-751 (Vevorisertib) is a potent, orally bioavailable, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[2][3] Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5]

Preclinical studies have demonstrated that the combination of this compound and paclitaxel results in enhanced antitumor activity in solid tumor models.[6] This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this drug combination in a laboratory setting.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Table 1: Biochemical inhibitory activity of this compound against AKT isoforms.

In Vivo Efficacy of this compound and Paclitaxel Combination in a Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (TGI)
This compound25 mg/kg46%
Paclitaxel15 mg/kg44%
This compound + Paclitaxel25 mg/kg + 15 mg/kg90%

Table 2: Enhanced antitumor activity of combined this compound and paclitaxel in an HCC-1954 breast cancer xenograft model after 3 weeks of treatment.[6]

Signaling Pathways and Experimental Workflow

PI3K/AKT/mTOR and Paclitaxel Signaling Pathways

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Paclitaxel Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream ARQ751 This compound ARQ751->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Paclitaxel Paclitaxel Paclitaxel->Microtubules stabilizes CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathways targeted by this compound and paclitaxel.

Experimental Workflow for In Vitro and In Vivo Studies

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., HCC-1954) treatment Treat with this compound, Paclitaxel, or Combination cell_culture->treatment viability Cell Viability Assay (MTS/CellTiter-Glo) treatment->viability western Western Blot Analysis (p-AKT, Total AKT, Tubulin) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis synergy Synergy Analysis (Chou-Talalay Method) viability->synergy end End synergy->end xenograft Establish Xenograft Model (e.g., HCC-1954 in nude mice) drug_admin Administer this compound (oral) and Paclitaxel (i.p./i.v.) xenograft->drug_admin tumor_measurement Measure Tumor Volume drug_admin->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot of Tumors) drug_admin->pharmacodynamics tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi tgi->end start Start start->cell_culture start->xenograft

Caption: Experimental workflow for evaluating the combination of this compound and paclitaxel.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of this compound and paclitaxel, both individually and in combination, on solid tumor cell lines (e.g., HCC-1954).

Materials:

  • Solid tumor cell line (e.g., HCC-1954)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination using a non-linear regression analysis.

    • Perform synergy analysis using the Chou-Talalay method with software like CompuSyn. A Combination Index (CI) < 1 indicates synergy.[6]

Western Blot Analysis for AKT Pathway Inhibition and Tubulin Polymerization

This protocol assesses the pharmacodynamic effects of this compound on the AKT signaling pathway and the effect of paclitaxel on tubulin polymerization.

Materials:

  • Treated cells from a 6-well plate format of the viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk for others)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, mouse anti-β-tubulin, mouse anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of the this compound and paclitaxel combination in a mouse xenograft model. All animal procedures must be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • HCC-1954 cells

  • Matrigel

  • This compound (formulated for oral gavage)

  • Paclitaxel (formulated for intraperitoneal or intravenous injection)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 HCC-1954 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a volume of 100-200 mm³.

    • Randomize mice into treatment groups (Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).

  • Drug Administration:

    • Administer this compound orally (e.g., 25 mg/kg, daily).[6]

    • Administer paclitaxel via intraperitoneal or intravenous injection (e.g., 15 mg/kg, once or twice weekly).[6]

    • Treat for a predefined period (e.g., 3 weeks).[6]

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation:

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Tumors can be excised for pharmacodynamic analysis (e.g., western blotting).

References

Application Notes and Protocols for Vevorisertib Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Vevorisertib (formerly ARQ 751), a potent and selective pan-AKT inhibitor, in various preclinical animal models. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.

Vevorisertib: Mechanism of Action

Vevorisertib is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), a critical signaling node in the PI3K/AKT/mTOR pathway.[1] This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth. By inhibiting AKT, Vevorisertib aims to block these pro-tumorigenic signals.[1]

Vevorisertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Targets (e.g., PRAS40, GSK3β) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Vevorisertib Vevorisertib Vevorisertib->AKT Inhibits

Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Dosing and Efficacy in Xenograft Models

Vevorisertib has demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models.[2] Oral administration is the standard route for this compound.

Table 1: Vevorisertib Dosing and Efficacy in Mouse Xenograft Models

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)
AN3CA Endometrial Cancer XenograftImmunocompromised mice (e.g., BALB/c nude)5, 10, 20, 40, 80, and 120 mg/kg, p.o. daily for 10 days29%, 33%, 50%, 73%, 83%, and 92%, respectively[3]
AKT1-E17K Mutant Endometrial Patient-Derived Xenograft (PDX)Athymic nude mice25, 50, and 75 mg/kg, p.o. (5 days on, 4 days off) for 20 days68%, 78%, and 98%, respectively[3]
AKT1-E17K Mutant Endometrial PDXNot specified10-120 mg/kg, p.o.Dose-dependent anti-tumor activity[4]

Table 2: Vevorisertib Dosing in a Cirrhotic Rat Model of Hepatocellular Carcinoma (HCC)

Cancer ModelAnimal ModelDosing RegimenKey Findings
DEN-induced Cirrhotic HCCFischer 344 male rats10 mg/kg/day, p.o. (5 days on, 9 days off) for 6 weeksSignificant reduction in tumor size and number[5][6][7]
Combination with SorafenibFischer 344 male ratsVevorisertib: 10 mg/kg/day, p.o. (5 days on, 9 days off) + Sorafenib: 10 mg/kg/day, p.o. daily for 6 weeksSignificantly reduced tumor progression compared to control[5][6][7]

Experimental Protocols

Xenograft Tumor Growth Study Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of Vevorisertib in a xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint animal_model Select Animal Model (e.g., BALB/c nude mice) tumor_implantation Tumor Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth Allow Tumors to Reach ~200 mm³ tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Vevorisertib (p.o.) & Vehicle Control randomization->treatment tumor_measurement Measure Tumor Volume Regularly (Calipers) treatment->tumor_measurement During Treatment toxicity_monitoring Monitor for Toxicities (e.g., skin rash, diarrhea) treatment->toxicity_monitoring During Treatment endpoint Terminate Study at Predetermined Endpoint tumor_measurement->endpoint toxicity_monitoring->endpoint

Caption: A typical workflow for a xenograft efficacy study.

1. Animal Model Selection:

  • Utilize immunocompromised mice, such as BALB/c nude or athymic nude mice, to prevent rejection of human tumor xenografts.[2][3]

2. Tumor Implantation:

  • Subcutaneously implant human cancer cells (e.g., AN3CA) or patient-derived tumor fragments into the flank of the mice.[2][3]

3. Tumor Growth and Randomization:

  • Allow tumors to reach a predetermined volume (e.g., approximately 200 mm³) before randomizing the animals into treatment and control groups.[3]

4. Vevorisertib Formulation and Administration:

  • Vevorisertib is typically administered orally (p.o.) via gavage.[2][3]

  • The vehicle control is often a methylcellulose solution.[2]

  • For studies in rats, Vevorisertib can be dissolved in a 0.01 M phosphoric acid solution to achieve a 10 mg/mL concentration.[5]

5. Treatment Schedule:

  • Dosing schedules can be daily or intermittent (e.g., 5 days on, 2 or 4 days off) as detailed in the tables above.[2][3]

6. Tumor Measurement and Study Endpoint:

  • Regularly measure tumor volume using calipers.[2]

  • The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.[2]

  • Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.[2]

Management of Potential Toxicities

While specific preclinical toxicity data for Vevorisertib is limited, clinical trials have reported dermatological and gastrointestinal adverse events.[8] Researchers should monitor for analogous symptoms in animal models.

Toxicity_Management_Workflow start Start Vevorisertib Treatment monitoring Daily Monitoring: - Skin/Fur Examination - Fecal Consistency - Body Weight start->monitoring toxicity_observed Toxicity Observed? monitoring->toxicity_observed end End of Study monitoring->end toxicity_observed->monitoring No assess_severity Assess Severity toxicity_observed->assess_severity Yes rash_pruritus Skin Rash / Pruritus supportive_care_skin Supportive Care: - Topical Corticosteroids - Antihistamines rash_pruritus->supportive_care_skin diarrhea Diarrhea supportive_care_gi Supportive Care: - Loperamide - Subcutaneous Saline diarrhea->supportive_care_gi severe_toxicity Severe? supportive_care_skin->severe_toxicity supportive_care_gi->severe_toxicity assess_severity->rash_pruritus Dermatological assess_severity->diarrhea Gastrointestinal dose_adjustment Dose Reduction or Interruption severe_toxicity->dose_adjustment Yes continue_monitoring Continue Monitoring severe_toxicity->continue_monitoring No dose_adjustment->continue_monitoring continue_monitoring->monitoring

Caption: A logical workflow for monitoring and managing toxicities.

Dermatological Toxicities:

  • Monitoring: Conduct daily visual inspections of the skin, especially in areas with less fur.[8]

  • Management: While specific protocols for Vevorisertib are not established, general supportive care measures for PI3K/AKT pathway inhibitors can be adapted.[8]

Gastrointestinal Toxicities (Diarrhea):

  • Monitoring: House animals in cages that allow for the observation of fecal matter and score consistency daily.[8] Monitor for weight loss and signs of dehydration.[8]

  • Management: For mild to moderate diarrhea, loperamide can be considered.[8] Provide supplemental hydration with subcutaneous sterile saline if dehydration is suspected.[8]

  • Dose Adjustment: If severe diarrhea occurs, a dose reduction or interruption of Vevorisertib may be necessary to ensure animal welfare.[8]

Pharmacokinetics

In preclinical models, Vevorisertib has a reported plasma half-life of 4 to 5 hours with no tissue accumulation.[4] Maximum plasma concentrations are generally reached 1-4 hours after oral dosing.[9] It is well-tolerated at dose levels up to 120 mg/kg.[3]

Disclaimer: These protocols and notes are intended as a guide. Researchers should adapt these methodologies based on their specific animal model, experimental design, and institutional guidelines. Consultation with a veterinarian is recommended for appropriate animal care and management of toxicities.

References

Monitoring ARQ-751 Efficacy: Application Notes and Protocols for Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751 (Vevorisertib) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1] By inhibiting AKT, this compound disrupts the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth.[2][3][4][5] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a frequent event in various cancers.[6][7][8][9] This document provides detailed application notes and protocols for monitoring the efficacy of this compound through the analysis of key biomarkers.

These protocols are intended to guide researchers in the preclinical and clinical evaluation of this compound, enabling robust assessment of target engagement, pharmacodynamic effects, and potential mechanisms of resistance.

Predictive and Pharmacodynamic Biomarkers

The selection of patients most likely to respond to this compound and the monitoring of its on-target activity can be guided by a panel of predictive and pharmacodynamic biomarkers.

  • Predictive Biomarkers: These are baseline characteristics that can help identify patients who are more likely to benefit from this compound treatment. For this compound, these primarily include genetic alterations in the PI3K/AKT/PTEN pathway.[10][11]

    • PIK3CA mutations: Activating mutations in the gene encoding the p110α catalytic subunit of PI3K are common in many cancers and lead to pathway activation.[12]

    • AKT1 mutations: Activating mutations, such as the E17K substitution, are a direct indicator of AKT-driven tumorigenesis.[13]

    • PTEN loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, leads to its constitutive activation.[2][6]

  • Pharmacodynamic Biomarkers: These are molecular or cellular changes that occur in response to drug treatment and provide evidence of target engagement and biological activity.

    • Phospho-AKT (pAKT) and Phospho-PRAS40 (pPRAS40): Inhibition of AKT activity can be directly measured by a decrease in the phosphorylation of AKT itself (at Ser473 and Thr308) and its downstream substrates, such as PRAS40 (at Thr246).[13]

    • Serum Glucose and Insulin: The PI3K/AKT pathway plays a role in glucose metabolism.[5] Inhibition of this pathway can lead to transient increases in serum glucose and insulin levels, serving as systemic markers of target engagement.[14]

    • Circulating Tumor DNA (ctDNA): Monitoring the levels of tumor-specific mutations in PIK3CA, AKT1, or PTEN in blood plasma can provide a non-invasive method for assessing tumor response and detecting the emergence of resistance.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's potency and activity from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound [15][13]

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Table 2: Preclinical Efficacy of this compound in Xenograft Models [8][16]

Xenograft ModelGenetic AlterationDosing RegimenTumor Growth Inhibition (%)
AN3CA (Endometrial)PIK3CA mutation120 mg/kg, dailyup to 92%
Endometrial PDXAKT1 E17K mutation75 mg/kg, 5 days on/2 days offup to 98%

Table 3: Clinical Activity of Vevorisertib (this compound) in Phase 1b Study (NCT02761694) [15][7]

Treatment ArmPatient PopulationObjective Response Rate (ORR)
Vevorisertib MonotherapyAdvanced solid tumors with PIK3CA/AKT/PTEN mutations5%
Vevorisertib + PaclitaxelAdvanced solid tumors with PIK3CA/AKT/PTEN mutations20%
Vevorisertib + FulvestrantAdvanced solid tumors with PIK3CA/AKT/PTEN mutations0%

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation PRAS40 PRAS40 AKT->PRAS40 Phosphorylation Survival Cell Survival AKT->Survival ARQ751 This compound ARQ751->AKT Allosteric Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Biomarker_Analysis_Workflow cluster_patient Patient cluster_processing Sample Processing cluster_analysis Biomarker Analysis Patient_Sample Tumor Biopsy & Blood Sample Collection FFPE Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Patient_Sample->FFPE Tumor_Lysate Tumor Tissue Lysate Patient_Sample->Tumor_Lysate Plasma_Separation Plasma Separation Patient_Sample->Plasma_Separation IHC Immunohistochemistry (PTEN) FFPE->IHC WB Western Blot (pAKT, pPRAS40) Tumor_Lysate->WB ctDNA_Analysis ctDNA Extraction & NGS Analysis (PIK3CA, AKT1, PTEN) Plasma_Separation->ctDNA_Analysis Glucose_Insulin Serum Glucose & Insulin Measurement Plasma_Separation->Glucose_Insulin

Caption: Experimental workflow for biomarker analysis in monitoring this compound efficacy.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-AKT (Ser473) and Phospho-PRAS40 (Thr246)

This protocol details the detection of pAKT and pPRAS40 in tumor tissue lysates to assess this compound target engagement.

Materials:

  • Tumor tissue samples

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-PRAS40 (Thr246), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tumor Lysate Preparation:

    • Homogenize fresh or frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol 2: Immunohistochemistry (IHC) for PTEN Expression

This protocol describes the assessment of PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[2][3]

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: Mouse anti-human PTEN monoclonal antibody

  • Biotinylated secondary antibody (anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB chromogen solution

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and incubate in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash slides with PBS.

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary anti-PTEN antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash slides with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with PBS.

  • Visualization and Counterstaining:

    • Apply DAB chromogen solution and incubate until the desired brown color develops.

    • Rinse slides with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Scoring:

    • PTEN expression is typically scored based on the intensity and percentage of stained tumor cells. Loss of PTEN is defined by a complete absence of staining in the presence of positive internal controls (e.g., stromal cells).

Protocol 3: Circulating Tumor DNA (ctDNA) Analysis for PIK3CA, AKT1, and PTEN Mutations

This protocol outlines the steps for isolating and analyzing ctDNA from patient plasma to detect key mutations.[4][12][10]

Materials:

  • Whole blood collected in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®)

  • Plasma separation centrifuge

  • ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)

  • Next-Generation Sequencing (NGS) platform

  • Targeted gene panel for PIK3CA, AKT1, and PTEN

Procedure:

  • Plasma Preparation:

    • Collect whole blood and process within the recommended timeframe to prevent genomic DNA contamination from blood cells.

    • Perform a two-step centrifugation process to separate plasma from whole blood. The first centrifugation is at a lower speed (e.g., 1,600 x g for 10 minutes) to pellet cells, followed by a higher speed centrifugation (e.g., 16,000 x g for 10 minutes) of the supernatant to remove any remaining cellular debris.

  • ctDNA Extraction:

    • Isolate ctDNA from the plasma using a commercially available kit according to the manufacturer's instructions. These kits are optimized for the recovery of small DNA fragments.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted ctDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform target enrichment using a custom or commercially available gene panel that covers the mutational hotspots in PIK3CA, AKT1, and PTEN.

    • Sequence the enriched library on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants, insertions, and deletions) using a validated bioinformatics pipeline.

    • Annotate the identified variants to determine their potential clinical significance.

    • Quantify the mutant allele frequency (MAF) for each detected mutation.

Conclusion

The systematic application of these biomarker analyses will provide a comprehensive understanding of this compound's mechanism of action and clinical activity. By integrating predictive and pharmacodynamic biomarkers, researchers can optimize patient selection, monitor treatment efficacy, and gain valuable insights into the development of resistance. The detailed protocols provided herein serve as a foundation for the robust and standardized assessment of this compound in both preclinical and clinical settings.

References

Troubleshooting & Optimization

Optimizing ARQ-751 concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARQ-751 (Vevorisertib). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Understanding this compound: Mechanism of Action

This compound, also known as Vevorisertib, is a potent and selective, orally active, allosteric pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway.[3][4][5] Dysregulation of this pathway is a frequent event in many cancers, making AKT a compelling therapeutic target.[4][6][7]

This compound functions as an allosteric inhibitor by binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT.[3][8] This binding stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3][8] This mechanism of action leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activity of this compound from various studies.

Table 1: this compound Biochemical Activity

TargetAssay TypeIC50 (nM)Kd (nM)
AKT1Kinase Assay0.55[1][2][7][9]1.2[1][7][9]
AKT2Kinase Assay0.81[1][2][7][9]-
AKT3Kinase Assay1.31[1][2][7][9]-
AKT1-E17K MutantKinase Assay-8.6[1][7][9]

Table 2: this compound Cellular Activity in Selected Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Assay TypeGI50 / IC50 (µM)
MDA-MB-453Breast CancerPIK3CA H1047RCell Viability< 1[3]
NCI-H1650Lung CancerPTEN nullCell Viability< 1[10]
KU-19-19Bladder CancerAKT1-E17K & E49K, NRas Q61RCell Viability> 1[11]
AN3CAEndometrial CancerPIK3CACell Viability< 1[9]

Note: Sensitivity to this compound is often higher in cell lines with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[7][9][11]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Membrane Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) ARQ751 This compound ARQ751->AKT Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Read absorbance on plate reader incubate3->read_plate analyze Analyze data and calculate IC50/GI50 read_plate->analyze end End analyze->end Troubleshooting_Logic issue Issue: Suboptimal this compound Efficacy check_conc Verify this compound Concentration & Stability issue->check_conc check_protocol Review Experimental Protocol (Time, Density) issue->check_protocol check_resistance Investigate Potential Cellular Resistance issue->check_resistance dose_response Perform Dose-Response Curve check_conc->dose_response fresh_drug Use Freshly Prepared Drug check_conc->fresh_drug time_course Conduct Time-Course Experiment check_protocol->time_course optimize_seeding Optimize Cell Seeding Density check_protocol->optimize_seeding pathway_analysis Analyze PI3K/AKT Pathway Status check_resistance->pathway_analysis combination_studies Consider Combination Therapy Studies check_resistance->combination_studies solution Solution dose_response->solution fresh_drug->solution time_course->solution optimize_seeding->solution pathway_analysis->solution combination_studies->solution

References

Technical Support Center: Overcoming ARQ-751 Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the allosteric AKT inhibitor, ARQ-751, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Vevorisertib, is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a region outside the ATP-binding pocket, specifically between the pleckstrin homology (PH) domain and the kinase domain of AKT.[2] This binding stabilizes AKT in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation.[2] this compound has shown efficacy in preclinical models of cancers with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, and in tumors with PTEN loss.[1][3]

Q2: We are observing decreased sensitivity to this compound in our long-term treated cancer cell lines. What are the potential mechanisms of acquired resistance?

Acquired resistance to allosteric AKT inhibitors like this compound can arise through several mechanisms. Based on studies with similar inhibitors, the most common mechanisms include:

  • Secondary Mutations in the AKT Gene: While less common than with ATP-competitive inhibitors, mutations in the AKT1 gene have been identified as a primary mechanism of resistance to allosteric AKT inhibitors in some preclinical models.[4] These mutations can potentially alter the drug-binding site or stabilize the active conformation of the AKT protein.

  • Upregulation of Parallel or Downstream Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the AKT inhibition. This can include:

    • Receptor Tyrosine Kinase (RTK) Activation: Increased phosphorylation and activation of RTKs such as EGFR and HER2 can reactivate downstream signaling cascades like the MAPK pathway, compensating for the loss of AKT signaling.[5]

    • Upregulation of other AKT isoforms: Studies on the allosteric inhibitor MK-2206 have shown that upregulation of AKT3 can confer resistance.[6]

  • Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various targeted therapies.[6]

Q3: How can we experimentally confirm the mechanism of resistance in our preclinical model?

To investigate the mechanism of resistance in your this compound-resistant models, a systematic approach is recommended. The following experimental workflow can be adapted to your specific model.

experimental_workflow cluster_characterization Characterize Resistant Phenotype cluster_investigation Investigate Resistance Mechanisms cluster_validation Validate Findings & Test Strategies phenotype Confirm Resistance (IC50 Shift via Cell Viability Assay) pathway_analysis Assess AKT Pathway Activity (Western Blot for p-AKT, p-S6) phenotype->pathway_analysis If resistant sequencing Sequence AKT1/2/3 Genes (Sanger or Next-Gen Sequencing) pathway_analysis->sequencing rtk_array Screen for RTK Activation (Phospho-RTK Array) pathway_analysis->rtk_array western_blot_isoforms Analyze AKT Isoform Expression (Western Blot for AKT1, AKT2, AKT3) pathway_analysis->western_blot_isoforms emt_markers Evaluate EMT Markers (Western Blot for E-cadherin, Vimentin) pathway_analysis->emt_markers combination_studies Test Combination Therapies (e.g., with EGFR or MEK inhibitors) sequencing->combination_studies If mutation found rtk_array->combination_studies If RTK activated gene_knockdown Validate Pathway Dependence (siRNA/shRNA Knockdown of potential drivers) western_blot_isoforms->gene_knockdown If isoform upregulated emt_markers->combination_studies

Fig. 1: Experimental workflow for investigating this compound resistance.

Q4: We suspect activation of a bypass pathway. What combination therapies could potentially overcome this compound resistance?

Combination therapy is a promising strategy to overcome resistance to AKT inhibitors. Based on preclinical data for this compound and other AKT inhibitors, the following combinations are rational approaches:

  • With MEK/ERK Inhibitors: If resistance is mediated by the activation of the MAPK pathway, combining this compound with a MEK or ERK inhibitor could be effective.

  • With Receptor Tyrosine Kinase (RTK) Inhibitors: In cases of resistance driven by the upregulation of RTKs like EGFR or HER2, a combination with the corresponding RTK inhibitor (e.g., gefitinib, trastuzumab) may restore sensitivity.[5]

  • With other targeted therapies: Preclinical studies have shown synergistic effects of this compound's analog, ARQ-092, with FGFR inhibitors in certain cancer types.[7] Clinical trials for this compound have also explored combinations with paclitaxel and fulvestrant.[3][8]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when determining this compound IC50 values.
  • Possible Cause: Cell seeding density, incubation time, and reagent stability can all affect the outcome of cell viability assays.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of drug treatment and at the end of the assay.

    • Standardize Incubation Times: Use a consistent incubation time for all experiments. For this compound, a 72-hour incubation is a common starting point.

    • Ensure Proper Reagent Handling: For assays like CellTiter-Glo, ensure the reconstituted reagent is at room temperature before use and that there is a stable luminescent signal.[9] For MTS assays, ensure the formazan product is fully solubilized before reading the absorbance.[10]

    • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.

Problem 2: Difficulty in detecting changes in AKT phosphorylation by Western blot after this compound treatment.
  • Possible Cause: The timing of sample collection, antibody quality, and the lysis buffer used can impact the detection of phosphorylated proteins.

  • Troubleshooting Steps:

    • Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition of AKT phosphorylation.

    • Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Validate Antibodies: Use well-validated antibodies specific for phosphorylated AKT (Ser473 and Thr308) and total AKT.

    • Check Protein Loading: Normalize for protein loading by probing for a housekeeping protein like beta-actin or GAPDH.

Quantitative Data Summary

The following tables summarize preclinical data for this compound and its analog ARQ-092.

Table 1: In Vitro Potency of this compound and ARQ-092

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound AKT10.55-Biochemical[1]
AKT20.81-Biochemical[1]
AKT31.31-Biochemical[1]
ARQ-092 AKT15.0-Biochemical[11]
AKT24.5-Biochemical[11]
AKT316-Biochemical[11]
p-AKT (Ser473)39AN3CACellular[12]
p-AKT (Thr308)61AN3CACellular[12]

Table 2: Preclinical Combination Data for ARQ-092

CombinationCancer TypeEffectKey FindingReference
ARQ-092 + ARQ-087 (FGFR inhibitor)Endometrial, OvarianSynergismEnhanced inhibition of both AKT and FGFR pathways. PIK3CA/PIK3R1 mutations predicted synergism.[7]

Signaling Pathway Diagrams

PI3K_AKT_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (mTORC1, GSK3β, FOXO) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) ARQ751 This compound ARQ751->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Fig. 2: Simplified PI3K/AKT signaling pathway and the site of action of this compound.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms ARQ751 This compound AKT AKT Inhibition ARQ751->AKT Resistance Drug Resistance AKT->Resistance leads to selective pressure for AKT_Mutation AKT1 Mutation AKT_Mutation->Resistance RTK_Activation RTK Pathway Activation (e.g., EGFR, HER2) RTK_Activation->Resistance AKT3_Upregulation AKT3 Isoform Upregulation AKT3_Upregulation->Resistance EMT Epithelial-Mesenchymal Transition (EMT) EMT->Resistance

Fig. 3: Logical relationships of potential this compound resistance mechanisms.

Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or combination drugs for 48-72 hours. Include vehicle-only controls.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

    • Measure the absorbance at 490 nm using a microplate reader.

  • CellTiter-Glo Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate IC50 values using appropriate software.

Western Blot for AKT Pathway Analysis
  • Sample Preparation: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-S6, anti-total S6, anti-beta-actin) overnight at 4°C.[14]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[14]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (the "bait") or a control IgG overnight at 4°C.[15]

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting for the presence of the "bait" and potential interacting partners ("prey").[15]

References

Vevorisertib Technical Support Center: Managing Off-Target Effects in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential off-target effects of Vevorisertib (also known as ARQ 751) in your experiments. Vevorisertib is a potent and selective allosteric pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms.[1][2][3] While highly selective, it is crucial to consider and manage potential off-target effects and on-target toxicities to ensure the validity and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vevorisertib?

Vevorisertib is an allosteric inhibitor that binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[1] This binding locks AKT in an inactive conformation, preventing its localization to the plasma membrane and subsequent phosphorylation and activation.[1][4] This mechanism is distinct from ATP-competitive inhibitors.[4]

Q2: What are the known on-target and potential off-target effects of Vevorisertib observed in preclinical and clinical studies?

Q3: How can I proactively assess the off-target profile of Vevorisertib in my experimental system?

It is recommended to perform selectivity profiling in your specific model system. Several advanced proteomics-based methods can be employed:

  • Kinobeads/Chemical Proteomics: This affinity chromatography-based method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell or tissue lysate. By pre-incubating the lysate with Vevorisertib, you can identify which kinases are competed off the beads, thus revealing potential off-target interactions.[8]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. CETSA can be used to confirm direct binding of Vevorisertib to AKT and to identify other proteins whose thermal stability is altered, suggesting off-target binding.

  • Quantitative Phosphoproteomics: This powerful method allows for the global analysis of phosphorylation events in a cell. Treatment with Vevorisertib should lead to decreased phosphorylation of known AKT substrates. Unexpected changes in the phosphorylation of other proteins may indicate off-target kinase inhibition or activation of compensatory signaling pathways.

Troubleshooting Guides

Managing Dermatological Effects (Rash, Pruritus)

Dermatological toxicities are a known class effect of PI3K/AKT pathway inhibitors.[5]

Observed Issue: Cells show signs of stress or death at concentrations that are effective for AKT inhibition, or animal models develop skin rashes and itching.

Troubleshooting Steps:

StepActionRationale
1 Confirm On-Target Potency Determine the IC50 for AKT phosphorylation (p-AKT) in your specific cell line to ensure you are using the lowest effective concentration.
2 In Vitro Assessment If using cell culture, monitor for morphological changes and perform viability assays (e.g., MTT, CellTiter-Glo) to distinguish between cytostatic and cytotoxic effects.
3 In Vivo Monitoring For animal studies, conduct daily visual inspections of the skin, especially in areas with less fur. Note the onset, location, and severity of any rash or signs of excessive scratching.[5]
4 Supportive Care (In Vivo) For mild, localized rashes, consider topical application of a mild corticosteroid cream (consult with a veterinarian). For pruritus, systemic antihistamines may be considered.[5]
5 Dose Modification If severe skin toxicities occur in animal models, consider a dose reduction or temporary interruption of treatment, as guided by your experimental protocol and ethical guidelines.[5]
Managing Gastrointestinal Effects (Diarrhea)

Observed Issue: Animal models exhibit diarrhea following Vevorisertib administration.

Troubleshooting Steps:

StepActionRationale
1 Monitor Fluid Intake and Dehydration Assess animals for signs of dehydration, such as decreased skin turgor and reduced activity. Ensure continuous access to fresh water.[5]
2 Supportive Care For mild to moderate diarrhea, loperamide is a standard treatment in rodent models. Consult with a veterinarian for appropriate dosing. Supplemental hydration with subcutaneous sterile saline may be necessary for dehydration.[5]
3 Dose Adjustment If diarrhea is severe and does not resolve with supportive care, a dose reduction or interruption of Vevorisertib may be required to ensure animal welfare.[5]
Managing Asthenia (Weakness/Fatigue)

Observed Issue: Animal models show signs of lethargy, reduced mobility, or general weakness.

Troubleshooting Steps:

StepActionRationale
1 Comprehensive Health Monitoring Regularly monitor body weight, food and water intake, and general activity levels.
2 Rule Out Other Causes Ensure that the observed asthenia is not a result of other experimental factors, such as tumor burden or other co-administered agents.
3 Dose Evaluation Asthenia can be a dose-limiting toxicity.[6][7] Evaluate if a lower dose of Vevorisertib can achieve the desired on-target effect with a more manageable level of asthenia.

Quantitative Data Summary

Vevorisertib In Vitro Potency

TargetIC50 (nM)Reference
AKT10.55[2][3]
AKT20.81[2][3]
AKT31.31[2][3]

Vevorisertib Binding Affinity

TargetKd (nM)Reference
Wild-type AKT11.2[1][2]
AKT1-E17K mutant8.6[1][2]

Experimental Protocols

Protocol 1: Western Blot for On-Target Vevorisertib Activity

Objective: To confirm the inhibition of AKT phosphorylation in cells treated with Vevorisertib.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40, anti-total PRAS40, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of Vevorisertib for the desired time. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities and normalize phosphoprotein levels to total protein levels and the loading control.

Protocol 2: Kinobeads Assay for Off-Target Profiling

Objective: To identify potential off-target kinases of Vevorisertib.

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell or tissue lysate

  • Vevorisertib

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from your experimental model.

  • Competitive Binding: Incubate the lysate with increasing concentrations of Vevorisertib.

  • Kinobeads Pulldown: Add Kinobeads to the lysate to capture kinases that are not bound to Vevorisertib.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the bound kinases.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify and quantify the kinases that were competed off by Vevorisertib.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits to membrane Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activates PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Vevorisertib Vevorisertib Vevorisertib->AKT Inhibits (Allosteric) Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects

Caption: PI3K/AKT signaling pathway and the inhibitory action of Vevorisertib.

Troubleshooting_Workflow Start Adverse Event Observed (e.g., Rash, Diarrhea) Confirm_On_Target Confirm On-Target Effect (p-AKT Inhibition at lowest effective concentration) Start->Confirm_On_Target Is_On_Target Is On-Target Effect Confirmed? Confirm_On_Target->Is_On_Target Implement_Supportive_Care Implement Supportive Care (e.g., Topical Steroids, Loperamide) Is_On_Target->Implement_Supportive_Care Yes Re_evaluate Re-evaluate Experiment (Consider Off-Target Screening) Is_On_Target->Re_evaluate No Monitor_Response Monitor Response Implement_Supportive_Care->Monitor_Response Is_Resolved Is Event Resolved or Managed? Monitor_Response->Is_Resolved Continue_Experiment Continue Experiment with Monitoring Is_Resolved->Continue_Experiment Yes Dose_Modification Consider Dose Modification (Reduction or Interruption) Is_Resolved->Dose_Modification No Dose_Modification->Monitor_Response

Caption: Logical workflow for managing Vevorisertib-associated adverse events.

References

Troubleshooting inconsistent results in ARQ-751 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ARQ-751 (Vevorisertib)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with the pan-AKT inhibitor, this compound (Vevorisertib).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as Vevorisertib, is an orally bioavailable, allosteric, and selective pan-inhibitor of the serine/threonine protein kinase AKT isoforms 1, 2, and 3.[1][2] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket.[3] This allosteric inhibition prevents the conformational changes necessary for AKT activation, thereby blocking the downstream PI3K/AKT/mTOR signaling pathway.[3][4] This action can lead to the inhibition of tumor cell proliferation and induction of apoptosis.[1]

Q2: In which cancer types or molecular profiles is this compound expected to be most effective?

A2: this compound is designed to be most effective in tumors with a dysregulated PI3K/AKT/mTOR pathway.[1][3] Preclinical and clinical studies have focused on solid tumors harboring specific genetic alterations, such as activating mutations in PIK3CA or AKT1, or loss-of-function mutations in PTEN.[2][5][6] In vitro studies have shown the best anti-proliferative effects in esophageal, breast, and head and neck cancer cell lines.[7] Cell lines with PIK3CA mutations are generally more sensitive to this compound.[7]

Q3: What are the key differences between allosteric AKT inhibitors like this compound and ATP-competitive inhibitors?

A3: The primary difference lies in their binding mechanism and its consequences. Allosteric inhibitors like this compound bind to a regulatory site, preventing the conformational change needed for AKT to move to the plasma membrane and become activated.[4][8] ATP-competitive inhibitors, on the other hand, compete with ATP in the kinase's catalytic site. This can lead to different resistance mechanisms and potentially different effects on non-catalytic activities of AKT.[9] For example, resistance to allosteric inhibitors may involve alterations in AKT itself, while resistance to ATP-competitive inhibitors might be driven by the rewiring of parallel signaling pathways.[10][11]

Q4: What are some common adverse events observed in clinical studies of this compound?

A4: In a Phase 1 dose-escalation study, this compound demonstrated a manageable safety profile.[5] The most common treatment-related adverse events (Grade 1 or 2) included nausea, stomatitis, vomiting, fatigue, mucosal inflammation, decreased white blood cell count, hyperkalemia, cough, oropharyngeal pain, sinus congestion, skin pain, pruritus, and hot flushes.[5]

Troubleshooting Guides

Guide 1: Inconsistent or Weaker-Than-Expected Activity in Cell-Based Assays

Problem: this compound shows high potency in biochemical assays (e.g., against purified AKT kinase) but demonstrates reduced or inconsistent activity in cell-based proliferation or signaling assays.

Potential Cause Troubleshooting Steps & Rationale
Poor Cell Permeability Although this compound is orally bioavailable, specific cell lines may have varying permeability. Action: Perform time-course experiments to ensure sufficient incubation time. If feasible, use cell lines with known permeability characteristics or compare with a positive control inhibitor known to be cell-permeable.[12]
Efflux Pump Activity The compound may be a substrate for multidrug resistance transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[12][13] Action: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). A significant increase in this compound potency would suggest the involvement of efflux pumps.[13]
Low Target Expression/Activity The selected cell line may not have a sufficiently activated PI3K/AKT pathway, or may express low levels of AKT isoforms. Action: Confirm the expression of AKT1, AKT2, and AKT3 via Western blot or qPCR. Crucially, assess the baseline phosphorylation level of AKT (at Ser473 and Thr308) and downstream targets like PRAS40 to confirm pathway activation.[7][13] Select cell lines with known pathway-activating mutations (e.g., PIK3CA mutation or PTEN loss) for your experiments.[7]
Compound Degradation or Precipitation This compound may be unstable in your specific cell culture medium or may precipitate at the concentrations used. Action: Prepare fresh stock solutions. Visually inspect the media for any precipitate after adding the compound. Test the solubility of this compound in your assay buffer.[12]
Guide 2: Development of Drug Resistance in Long-Term Studies

Problem: After initial sensitivity, cancer cells treated with this compound over an extended period develop resistance and resume proliferation.

Potential Cause Troubleshooting Steps & Rationale
Reactivation of Parallel Signaling Pathways Cells can compensate for AKT inhibition by upregulating other survival pathways, such as the RAS/RAF/MEK/ERK pathway.[9][10] Action: Perform a phosphoproteomic or Reverse Phase Protein Array (RPPA) analysis on sensitive vs. resistant cells to identify upregulated pathways.[14] Test for re-sensitization by combining this compound with inhibitors of the identified compensatory pathway (e.g., a MEK or ERK inhibitor).
Emergence of AKT Mutations While less common for allosteric inhibitors compared to ATP-competitive ones, mutations in the AKT gene could potentially alter the inhibitor's binding site or protein conformation. Action: Sequence the AKT1, AKT2, and AKT3 genes in resistant clones to identify potential mutations.[10]
Increased Expression of Survival Proteins Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or receptor tyrosine kinases (RTKs) can confer resistance. Action: Use Western blot or proteomic analysis to compare the expression levels of key survival proteins and RTKs between sensitive and resistant cell lines. Consider combination therapy with agents targeting these upregulated proteins (e.g., PARP inhibitors, CDK4/6 inhibitors).[14]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValueReference
AKT1 Biochemical IC500.55 nM[2][5][7]
AKT2 Biochemical IC500.81 nM[2][5][7]
AKT3 Biochemical IC501.31 nM[2][5][7]
Wild-Type AKT1 Binding Affinity (Kd)1.2 nM[2][7]
Mutant AKT1-E17K Binding Affinity (Kd)8.6 nM[2][7]
Kinase Panel (245 kinases) Selectivity Screen (@ 5 µM)No other kinase inhibited >50%[5][7]

Table 2: In Vivo Anti-Tumor Activity of this compound (Xenograft Models)

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Reference
AN3CA Endometrial Cancer 120 mg/kg (daily)Up to 92%[7]
AKT1-E17K Mutant Endometrial PDX 75 mg/kg (5 days on, 2 off)Up to 98%[7]
HCC-1954 Breast Cancer 25 mg/kg this compound + 15 mg/kg Paclitaxel90%[14]
AKT1-E17K PDX (ER+) 25 mg/kg this compound + 2.5 mg/kg Fulvestrant91%[14]
AKT1-E17K PDX (ER+) 25 mg/kg this compound + 50 mg/kg Palbociclib93%[14]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (MTS/CellTiter-Glo)

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).[3]

  • Viability Assessment:

    • For MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

    • For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix briefly, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[15] Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the GI50/IC50 value.

Protocol 2: Western Blot for Pathway Inhibition

This protocol is used to verify that this compound is inhibiting the AKT signaling pathway within cells.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 3 nM - 1 µM) for a specified time (e.g., 2-6 hours).[7] Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AKT (Ser473)

      • Phospho-AKT (Thr308)

      • Total AKT

      • Phospho-PRAS40 (Thr246)

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylation of AKT and PRAS40, relative to total AKT and the loading control, indicates successful pathway inhibition.[7]

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream Activates ARQ751 This compound ARQ751->AKT Allosteric Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent results with this compound in cells CheckCompound Is the compound active? Start->CheckCompound CheckAssay Is the assay setup optimal? Efflux Test for efflux pump activity (e.g., use Verapamil) CheckAssay->Efflux Yes Optimize Optimize Assay Conditions (cell density, incubation time) CheckAssay->Optimize No CheckCells Is the cell model appropriate? CheckCells->CheckAssay Yes PathwayActivation Confirm baseline AKT pathway activation (pAKT Western Blot) CheckCells->PathwayActivation No CheckCompound->CheckCells Yes Solubility Verify compound solubility and stability in media CheckCompound->Solubility No Solubility->CheckCells Resistance Investigate acquired resistance (e.g., pathway profiling) Efflux->Resistance End Consistent Results Efflux->End If resolved PathwayActivation->CheckAssay Resistance->End Optimize->Efflux

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: ARQ-751 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARQ-751 (Vevorisertib). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and its trihydrochloride salt.[1] For the base form of this compound, a solubility of 6.67 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.[2] The trihydrochloride salt of Vevorisertib demonstrates significantly higher solubility in DMSO, reaching up to 150 mg/mL with sonication.[1][3] It is advisable to use fresh, anhydrous DMSO, as the presence of water can reduce solubility.[1][2]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. Here are several strategies to mitigate this issue:

  • Optimize the Vehicle Formulation: Instead of a simple aqueous buffer, use a multi-component vehicle designed to maintain solubility. Common and effective formulations for this compound are detailed in the tables and protocols below.

  • Lower the Final Concentration: If your experimental design permits, reducing the final concentration of this compound in the dosing solution can prevent it from exceeding its solubility limit in the aqueous-based vehicle.

  • Use a Surfactant: Including a biocompatible surfactant, such as Tween 80, in your formulation can help to create a stable dispersion and prevent the drug from precipitating.

  • Adjust the pH: The solubility of this compound is pH-dependent. Acidifying the aqueous component of your vehicle can significantly improve its solubility.[1]

Q3: Can this compound be dissolved directly in an aqueous solution for in vivo studies?

A3: Direct dissolution in neutral aqueous solutions is challenging due to the low water solubility of this compound. However, the solubility is significantly improved in acidic conditions. One study reported successfully dissolving Vevorisertib at 10 mg/mL in a 0.01 M phosphoric acid solution, resulting in a final pH of approximately 2.25, which was suitable for oral gavage in a rat model.[1] The trihydrochloride salt of Vevorisertib also shows some solubility in water (25 mg/mL), which can be aided by ultrasonication and warming.[3]

Q4: Are there alternative formulation strategies to improve the oral bioavailability of this compound?

A4: Yes, for poorly soluble compounds like this compound, several advanced formulation strategies can be considered to enhance oral bioavailability:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the drug in a solubilized form.[4][5][6] A simple corn oil-based formulation has been suggested for this compound.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[7][8] A formulation using SBE-β-CD has been reported for this compound.[2]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate.[9][10]

  • Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[11]

Quantitative Data Summary: this compound Solubility

The following tables summarize the known solubility of this compound (Vevorisertib) in various solvents and formulations.

Table 1: Solubility in Individual Solvents

Compound FormSolventMaximum ConcentrationMethodological Notes
VevorisertibDMSO6.67 mg/mL (11.37 mM)Requires ultrasonication and warming to 60°C. Use fresh, anhydrous DMSO.[2]
Vevorisertib trihydrochlorideDMSO150 mg/mL (215.48 mM)Requires ultrasonication.[1][3]
Vevorisertib trihydrochlorideWater25 mg/mL (35.91 mM)Requires ultrasonication and warming to 60°C.[1][3]
VevorisertibEthanolInsoluble[1]

Table 2: Formulations for In Vivo Studies

Formulation TypeVehicle CompositionAchievable ConcentrationNotes
Co-solvent/Surfactant System10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.67 mg/mL (1.14 mM)Results in a clear solution.[2]
Cyclodextrin Complexation10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.67 mg/mL (1.14 mM)Results in a clear solution.[2]
Lipid-based Formulation10% DMSO, 90% Corn Oil≥ 0.67 mg/mL (1.14 mM)Results in a clear solution.[2]
Acidic Solution0.01 M Phosphoric Acid10 mg/mLFinal pH of ~2.25. Used for oral gavage in rats.[1]

Experimental Protocols

Below are detailed methodologies for preparing common and effective formulations for in vivo administration of this compound.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol describes the preparation of a vehicle commonly used for administering poorly soluble kinase inhibitors.

  • Materials:

    • This compound (Vevorisertib) powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 6.7 mg/mL). Use ultrasonication or gentle warming if necessary to ensure complete dissolution.

    • Sequential Addition of Excipients: For a 1 mL final volume, sequentially add the components in the following order, vortexing thoroughly after each addition:

      • Add 400 µL of PEG300 to a sterile tube.

      • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix well.

      • Add 50 µL of Tween 80 and mix thoroughly.

    • Final Dilution: Slowly add 450 µL of sterile saline dropwise while vortexing to bring the formulation to the final volume of 1 mL.

    • Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of 0.67 mg/mL. Prepare this formulation fresh daily.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to improve the aqueous solubility of this compound.

  • Materials:

    • This compound (Vevorisertib) powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved to form a clear solution. This solution can be stored at 4°C for up to one week.

    • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 6.7 mg/mL).

    • Final Formulation: For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until a clear solution is obtained.

    • Final Concentration: This will result in a final this compound concentration of 0.67 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

Protocol 3: Lipid-Based Formulation

This protocol uses corn oil as a lipid vehicle for this compound.

  • Materials:

    • This compound (Vevorisertib) powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Corn oil

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 6.7 mg/mL).

    • Final Formulation: For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil. Mix thoroughly.

    • Final Concentration: This will result in a final this compound concentration of 0.67 mg/mL in a vehicle of 10% DMSO and 90% corn oil.

Visualizations

PI3K/AKT Signaling Pathway

This compound is a potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3 kinases, key components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110 PIP3->PIP2 p85 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b BAD BAD AKT->BAD ARQ751 This compound ARQ751->AKT CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Formulation

The following diagram illustrates the general workflow for preparing a dosing solution of this compound for in vivo studies.

Formulation_Workflow Start Start: Weigh This compound Powder Dissolve_DMSO Dissolve in DMSO to create stock solution Start->Dissolve_DMSO Choose_Formulation Choose Formulation Strategy Dissolve_DMSO->Choose_Formulation CoSolvent Co-solvent System Choose_Formulation->CoSolvent Protocol 1 Cyclodextrin Cyclodextrin Complex Choose_Formulation->Cyclodextrin Protocol 2 Lipid Lipid-based Vehicle Choose_Formulation->Lipid Protocol 3 Add_PEG_Tween Add PEG300 & Tween 80 CoSolvent->Add_PEG_Tween Add_SBE_CD Add SBE-β-CD Solution Cyclodextrin->Add_SBE_CD Add_CornOil Add Corn Oil Lipid->Add_CornOil Add_Saline Add Saline Add_PEG_Tween->Add_Saline Final_Solution Final Dosing Solution (Prepare Fresh Daily) Add_Saline->Final_Solution Add_SBE_CD->Final_Solution Add_CornOil->Final_Solution

References

Technical Support Center: ARQ-751 (Vevorisertib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARQ-751 (Vevorisertib). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this potent and selective pan-AKT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Vevorisertib, is an orally bioavailable, allosteric pan-inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B) enzyme family. It selectively binds to and inhibits the activity of all three AKT isoforms (AKT1, AKT2, and AKT3), which can lead to the inhibition of the PI3K/AKT/mTOR signaling pathway. This inhibition can result in a reduction in tumor cell proliferation and the induction of apoptosis. The AKT signaling pathway is frequently dysregulated in cancer and is associated with tumor cell proliferation, survival, and migration.

Q2: Which cancer cell lines are most sensitive to this compound?

Generally, cell lines with activating alterations in the PI3K/AKT/PTEN pathway are more sensitive to this compound. A screen of 240 cancer cell lines (Oncopanel) demonstrated that esophageal, breast, and head and neck cancer cell lines have the highest sensitivity, with Growth Inhibition 50 (GI50) values below 1 µM.[1][2]

Specifically, a high percentage of cell lines with PIK3CA/PIK3R1 mutations (73%) are sensitive to this compound (GI50 < 1µM), compared to cell lines with wild-type PIK3CA/PIK3R1 (42%).[1][2] Among cell lines with wild-type PIK3CA/PIK3R1, those with PTEN mutations show a similar sensitivity (55%) to those with wild-type PTEN (48%).[1][2] In a study of 17 breast cancer cell lines, all 8 lines with PIK3CA mutations were sensitive to this compound.[1][2]

Q3: What are the known mechanisms of resistance to this compound?

While specific acquired resistance mechanisms to this compound are still under investigation, mechanisms of resistance to other AKT inhibitors have been described and may be relevant. These can include:

  • Emergence of mTOR mutations: An activating mutation in mTOR has been reported as a clinical mechanism of acquired resistance to AKT inhibition.[3]

  • Upregulation of AKT3: In breast cancer models, upregulation of AKT3 expression has been shown to confer resistance to the allosteric AKT inhibitor MK-2206.[4]

  • Mutations in the AKT gene: While most rare AKT variants appear to be passenger mutations with no effect on drug sensitivity, certain mutations might confer resistance to allosteric inhibitors.[5]

  • Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as the MAPK/ERK pathway, can sometimes compensate for the inhibition of the PI3K/AKT pathway.

Q4: How does the potency of this compound vary against different AKT isoforms?

This compound is a potent inhibitor of all three AKT isoforms. The biochemical IC50 values are as follows:

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Data from MedchemExpress and other sources.[6]

This compound also potently binds to both wild-type AKT1 and the activating E17K mutant:

TargetKd (nM)
AKT1-WT1.2
AKT1-E17K8.6

Data from MedchemExpress and other sources.[6]

Troubleshooting Guides

Problem 1: My cell line of interest does not show the expected sensitivity to this compound, even though it has a PIK3CA mutation.

  • Possible Cause 1: Cell line identity and integrity.

    • Troubleshooting: Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. Regularly test for mycoplasma contamination, as this can alter cellular responses to drugs.

  • Possible Cause 2: Sub-optimal experimental conditions.

    • Troubleshooting: Ensure that the this compound compound is properly dissolved and stored. Use a fresh dilution for each experiment. Optimize cell seeding density and treatment duration. A typical incubation time for cell viability assays is 72 hours.

  • Possible Cause 3: Intrinsic resistance mechanisms.

    • Troubleshooting: The cell line may have co-occurring genetic or epigenetic alterations that confer resistance, such as mutations in downstream effectors of the PI3K/AKT pathway or activation of parallel signaling pathways. Perform a baseline characterization of your cell line, including sequencing of key cancer-related genes and a baseline phosphoproteomic analysis to understand the activity of other signaling pathways.

Problem 2: I am trying to generate an this compound resistant cell line, but the cells are not adapting to the drug.

  • Possible Cause 1: Drug concentration is too high.

    • Troubleshooting: Start with a concentration around the IC50 value of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have resumed a normal growth rate in the current concentration.

  • Possible Cause 2: Insufficient duration of treatment.

    • Troubleshooting: Developing acquired resistance is a long-term process that can take several months. Be patient and maintain the cells under continuous drug pressure.

  • Possible Cause 3: Heterogeneity of the parental cell line.

    • Troubleshooting: It is possible that the parental cell line is highly heterogeneous, and the sub-population of cells capable of developing resistance is very small. Consider starting with a single-cell clone of the parental line.

Experimental Protocols & Methodologies

Cell Viability Assay (e.g., MTT or CCK-8)

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on a panel of cell lines and to calculate the GI50/IC50 values.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density for each cell line. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

    • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the GI50/IC50 value.

Western Blotting for PI3K/AKT Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT, PRAS40, S6 ribosomal protein, and other relevant pathway components overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates ARQ751 This compound ARQ751->AKT Inhibits Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells_v Seed Cells (96-well plate) treat_arq_v Treat with this compound (Dose-response) seed_cells_v->treat_arq_v incubate_v Incubate (72h) treat_arq_v->incubate_v measure_viability Measure Viability (MTT/CCK-8) incubate_v->measure_viability calc_ic50 Calculate GI50/IC50 measure_viability->calc_ic50 seed_cells_w Seed Cells (6-well plate) treat_arq_w Treat with this compound seed_cells_w->treat_arq_w lyse_cells Cell Lysis treat_arq_w->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblot Immunoblotting (p-AKT, AKT, etc.) sds_page->immunoblot detect_signal Signal Detection immunoblot->detect_signal

Caption: Workflow for assessing this compound sensitivity and pathway inhibition.

Resistance_Logic Sensitive Sensitive Cell Line (e.g., PIK3CA mutant) ARQ_treatment Prolonged This compound Treatment Sensitive->ARQ_treatment Resistant Resistant Cell Line ARQ_treatment->Resistant Mech1 mTOR Mutation Resistant->Mech1 Potential Mechanism Mech2 AKT3 Upregulation Resistant->Mech2 Potential Mechanism Mech3 Bypass Pathway Activation Resistant->Mech3 Potential Mechanism

Caption: Potential logical pathways to acquired resistance to this compound.

References

Technical Support Center: ARQ-751 and Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing changes in glucose metabolism induced by the pan-AKT inhibitor, ARQ-751 (Vevorisertib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact glucose metabolism?

A1: this compound, also known as Vevorisertib, is a potent and selective, orally active allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] The PI3K/AKT signaling pathway is a critical regulator of glucose homeostasis.[3][4] By inhibiting AKT, this compound can lead to hyperglycemia, which is a common on-target effect of this class of inhibitors.[3][5] This is due to the role of AKT in mediating insulin-stimulated glucose uptake in peripheral tissues and regulating hepatic glucose production.[4][6]

Q2: Why am I observing hyperglycemia in my animal models treated with this compound?

A2: Hyperglycemia is an expected on-target effect of potent AKT inhibitors like this compound.[3][6] AKT plays a crucial role in insulin signaling and glucose metabolism. Inhibition of AKT can lead to peripheral insulin resistance, increased hepatic glucose output (gluconeogenesis and glycogenolysis), and reduced glucose uptake by tissues such as skeletal muscle and adipose tissue.[6][7]

Q3: What are the expected effects of this compound on cancer cell glucose metabolism in vitro?

A3: In cancer cells with an activated PI3K/AKT pathway, this compound is expected to decrease glucose uptake and lactate production.[8] This is because AKT promotes aerobic glycolysis (the Warburg effect) by upregulating glucose transporters like GLUT1 and activating glycolytic enzymes.[4][9] Inhibition of AKT would reverse these effects.

Q4: How can I confirm that this compound is engaging its target (AKT) in my cellular experiments?

A4: Target engagement can be confirmed by assessing the phosphorylation status of AKT and its downstream substrates using Western blotting. A significant reduction in the phosphorylation of AKT at Serine 473 (p-AKT S473) and Threonine 308 (p-AKT T308), as well as decreased phosphorylation of downstream targets like PRAS40, GSK3β, and S6 ribosomal protein, indicates successful target inhibition by this compound.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of AKT Signaling

Potential Cause 1: Suboptimal this compound Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 for inhibition of AKT phosphorylation can vary between cell lines.

Potential Cause 2: Incorrect Vehicle Control

  • Solution: Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and does not exceed a level that could cause cellular stress or off-target effects (typically <0.1%).

Potential Cause 3: Cell Line Insensitivity

  • Solution: Verify that your chosen cell line has a constitutively active PI3K/AKT pathway (e.g., due to PIK3CA or AKT mutations, or PTEN loss).[10] Cell lines without a dependency on this pathway may not show a robust response to AKT inhibition.

Issue 2: High Background in Glucose Uptake Assay

Potential Cause 1: Incomplete Washing

  • Solution: Ensure thorough and consistent washing of cells with ice-cold PBS to remove all extracellular 2-deoxyglucose (2-DG) before cell lysis. Residual extracellular 2-DG is a common source of high background.

Potential Cause 2: High Basal Glucose Uptake

  • Solution: Optimize the serum starvation period before the assay. For many cell lines, overnight starvation is effective, but for sensitive lines, a shorter duration (2-4 hours) in low-serum media may be necessary to reduce basal uptake without inducing cell death.

Issue 3: Unexpected Variability in Lactate Production Assay

Potential Cause 1: Inconsistent Cell Seeding

  • Solution: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Normalize lactate measurements to total protein concentration in each well at the end of the experiment.

Potential Cause 2: Changes in Media pH

  • Solution: Ensure that the pH of the culture medium remains stable throughout the experiment, as significant changes can affect cellular metabolism. Use buffered media and monitor the color of the phenol red indicator.

Quantitative Data Summary

Table 1: In Vitro Inhibition of AKT Signaling by this compound in AN3CA Endometrial Cancer Cells

AnalyteIC50 (nM)
p-AKT (T308)5
p-AKT (S473)10
p-PRAS40 (T246)49

Data sourced from Yu et al., 2015.[10]

Table 2: Hypothetical Dose-Response of this compound on p-AKT (S473) Levels

This compound Concentration (nM)Relative p-AKT/Total AKT Ratio (Normalized to Control)Standard Deviation
0 (Vehicle)1.000.08
10.780.06
100.450.05
1000.120.02
10000.030.01

This table presents representative data illustrating the expected dose-dependent inhibition of AKT phosphorylation by this compound.[1]

Experimental Protocols

Western Blotting for AKT Pathway Inhibition
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473), total AKT, p-PRAS40, and total PRAS40.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

Colorimetric Glucose Uptake Assay
  • Cell Seeding and Starvation: Seed cells in a 96-well plate. Once at the desired confluency, serum starve the cells for 2-16 hours.

  • This compound Treatment: Treat cells with varying concentrations of this compound for the desired duration.

  • Glucose Uptake: Add 2-deoxyglucose (2-DG) to a final concentration of 1 mM and incubate for 20 minutes.

  • Stop and Wash: Stop the uptake by quickly removing the 2-DG solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the glucose uptake assay kit.

  • Detection: Follow the kit instructions to measure the intracellular 2-DG, typically involving an enzymatic reaction that generates a colored product.

  • Data Analysis: Measure absorbance at the appropriate wavelength and normalize the results to a vehicle-treated control.

Lactate Production Assay
  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as required.

  • Sample Collection: Collect the cell culture supernatant at the desired time points.

  • Lactate Measurement: Use a commercial lactate assay kit. In a new 96-well plate, add the collected supernatant and the reaction mix provided in the kit.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection: Measure the absorbance or fluorescence at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the lactate concentration based on a standard curve and normalize to the cell number or total protein concentration.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Glycolysis Glycolysis (Glucose Uptake, Lactate Production) AKT->Glycolysis Promotes ARQ751 This compound ARQ751->AKT Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: this compound inhibits the PI3K/AKT signaling pathway, impacting downstream processes.

Experimental_Workflow cluster_assays Metabolic Assays cluster_western Signaling Analysis start Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake lactate_assay Lactate Production Assay treatment->lactate_assay western_blot Western Blot (p-AKT, p-PRAS40) treatment->western_blot end Data Analysis & Interpretation glucose_uptake->end lactate_assay->end western_blot->end Troubleshooting_Logic cluster_signaling Signaling Issues cluster_metabolism Metabolic Assay Issues start Unexpected Results? no_inhibition No AKT Inhibition start->no_inhibition Signaling high_background High Glucose Uptake Background start->high_background Metabolism check_conc Check this compound Conc. no_inhibition->check_conc check_cell_line Verify Pathway Activation no_inhibition->check_cell_line check_washing Optimize Wash Steps high_background->check_washing check_starvation Adjust Serum Starvation high_background->check_starvation

References

Technical Support Center: Acquired Resistance to ARQ-751 (Vevorisertib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of acquired resistance to ARQ-751 (vevorisertib), a potent and selective allosteric pan-AKT inhibitor.

Troubleshooting Guide: Investigating this compound Resistance

This guide addresses common issues encountered during in vitro experiments aimed at understanding and overcoming acquired resistance to this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Decreased sensitivity to this compound (Increased IC50) On-target alterations in AKT: - Upregulation of AKT isoforms (especially AKT3).[1] - Acquired mutations in AKT1, AKT2, or AKT3 that interfere with allosteric inhibition.1. Western Blot Analysis: Compare the protein expression levels of AKT1, AKT2, and AKT3 in resistant cells versus parental cells.[1] 2. Gene Sequencing: Sequence the coding regions of AKT1, AKT2, and AKT3 in resistant clones to identify potential mutations. 3. Quantitative Proteomics: Perform quantitative mass spectrometry to identify global changes in protein expression that may contribute to resistance.
Activation of bypass signaling pathways: - Upregulation of Receptor Tyrosine Kinase (RTK) activity (e.g., EGFR, HER2).[2] - Activation of the Ras/Raf/MEK/ERK pathway.1. Phospho-RTK Array: Screen for changes in the phosphorylation status of a wide range of RTKs.[2] 2. Western Blot Analysis: Assess the phosphorylation levels of key downstream effectors of parallel pathways, such as ERK. 3. Combination Therapy Studies: Test the efficacy of combining this compound with inhibitors of the identified activated pathway (e.g., MEK inhibitors).
Loss of tumor suppressor function: - Inactivation or loss of PTEN expression.1. Western Blot Analysis: Determine the protein levels of PTEN in parental and resistant cell lines. 2. Gene Sequencing: Sequence the PTEN gene to check for inactivating mutations.
No change in AKT phosphorylation despite this compound treatment in resistant cells Drug efflux: - Overexpression of ATP-binding cassette (ABC) transporters.1. Gene Expression Analysis: Use qPCR or RNA-seq to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2) between parental and resistant cells. 2. Efflux Pump Inhibition: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity is restored.
Variability in experimental results Inconsistent experimental procedures: - Cell line instability. - Inconsistent drug concentrations. - Variation in assay conditions.1. Cell Line Authentication: Regularly perform cell line authentication to ensure the use of the correct and uncontaminated cells. 2. Fresh Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Standardized Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and reagent concentrations, are consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as vevorisertib, is an orally active, potent, and selective allosteric pan-inhibitor of the serine/threonine kinase AKT (protein kinase B).[3] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) by binding to a site distinct from the ATP-binding pocket.[4] This allosteric inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream targets, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[5]

Q2: What are the known mechanisms of acquired resistance to allosteric AKT inhibitors like this compound?

Acquired resistance to allosteric AKT inhibitors is often driven by on-target alterations.[6] Key mechanisms include:

  • Upregulation of AKT Isoforms: Increased expression of AKT3 has been shown to confer resistance to the allosteric AKT inhibitor MK-2206.[1]

  • Mutations in AKT: Specific mutations within the AKT protein can interfere with the binding of allosteric inhibitors. For example, the W80C mutation in AKT1 has been associated with resistance to MK-2206.[2]

  • Activation of Bypass Pathways: The cell can develop resistance by activating parallel signaling pathways to circumvent the inhibition of AKT. This can include the activation of receptor tyrosine kinases (RTKs) or the Ras/Raf/MEK/ERK pathway.[2]

Q3: How can I generate an this compound resistant cell line in the lab?

A common method is through continuous, long-term exposure of a sensitive cancer cell line to escalating concentrations of this compound. The process generally involves:

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound.

  • Chronic Exposure: Culture the cells in the presence of this compound at a concentration around the IC20-IC30.

  • Dose Escalation: Gradually increase the concentration of this compound as the cells adapt and resume proliferation.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of this compound, single-cell cloning can be performed to isolate and expand resistant populations.

  • Characterization: Confirm the resistant phenotype by determining the new IC50 and investigate the underlying molecular mechanisms.

Q4: Is there evidence of cross-resistance between this compound and other AKT inhibitors?

Studies on other allosteric AKT inhibitors suggest that there may not be complete cross-resistance with ATP-competitive AKT inhibitors.[6] This is because the mechanisms of resistance are often distinct. Resistance to allosteric inhibitors is frequently due to on-target mutations, while resistance to ATP-competitive inhibitors can be driven by the activation of bypass signaling pathways. Therefore, a cell line resistant to an allosteric inhibitor like this compound may retain sensitivity to an ATP-competitive inhibitor.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

Objective: To establish cancer cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (vevorisertib)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the chosen cell line.

  • Initiate chronic treatment: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20-IC30. A parallel culture with vehicle (DMSO) should be maintained as a control.

  • Monitor cell growth: Observe the cells regularly. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells, replacing the medium with fresh this compound-containing medium every 2-3 days.

  • Escalate the drug concentration: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of gradual dose escalation. At each stage, allow the cells to recover and resume proliferation before the next increase in concentration.

  • Cryopreserve at each stage: It is advisable to cryopreserve vials of cells at each successful dose escalation step.

  • Establish a resistant pool: Once the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50, a resistant pool has been established.

  • Isolate resistant clones (optional): To obtain a more homogenous population, single-cell cloning can be performed from the resistant pool using limited dilution or cloning cylinders.

  • Characterize the resistant line: Confirm the level of resistance by re-evaluating the IC50 of the resistant line and comparing it to the parental line. The resistant line should be maintained in a medium containing the highest tolerated concentration of this compound.

Protocol 2: Western Blot Analysis of AKT Pathway Activation

Objective: To assess the phosphorylation status and expression levels of AKT and downstream targets.

Materials:

  • Parental and this compound resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-ERK, anti-total ERK, anti-PTEN, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat parental and resistant cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Parental and this compound resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary

Table 1: Biochemical Activity of this compound (Vevorisertib)

TargetAssay TypeIC50 (nM)
AKT1Kinase Assay0.55
AKT2Kinase Assay0.81
AKT3Kinase Assay1.31

Data sourced from MedchemExpress.[4]

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Assay TypeGI50 (µM)
MDA-MB-453Breast CancerPIK3CA H1047RCell Viability< 1
NCI-H1650Lung CancerPTEN nullCell Viability< 1
KU-19-19Bladder CancerAKT1 E17K & E49KCell Viability< 1

GI50: 50% growth inhibition concentration. Data interpretation based on available literature.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream ARQ751 This compound (Vevorisertib) ARQ751->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Parental Cell Line chronic_treatment Chronic Treatment with escalating This compound doses start->chronic_treatment resistant_cells This compound Resistant Cells chronic_treatment->resistant_cells characterization Characterization resistant_cells->characterization ic50 IC50 Determination (Cell Viability Assay) characterization->ic50 western Western Blot (Pathway Analysis) characterization->western sequencing Gene Sequencing (AKT, PTEN, etc.) characterization->sequencing rtk_array Phospho-RTK Array characterization->rtk_array

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Resistance_Mechanisms resistance Acquired Resistance to this compound on_target On-Target Alterations resistance->on_target bypass Bypass Pathway Activation resistance->bypass drug_efflux Increased Drug Efflux resistance->drug_efflux akt_mutation AKT Gene Mutations on_target->akt_mutation akt_upregulation AKT Isoform Upregulation (AKT3) on_target->akt_upregulation rtk_activation RTK Activation (EGFR, HER2) bypass->rtk_activation mek_erk Ras/Raf/MEK/ERK Pathway Activation bypass->mek_erk abc ABC Transporter Overexpression drug_efflux->abc

Caption: Potential mechanisms of acquired resistance to this compound.

References

Technical Support Center: ARQ-751 (Vevorisertib) Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing and managing the toxicity of ARQ-751 (vevorisertib) in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as vevorisertib, is an orally bioavailable, potent, and selective allosteric pan-AKT inhibitor. It targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1][2] By binding to a site distinct from the ATP-binding pocket, vevorisertib locks AKT in an inactive conformation, preventing its activation and the subsequent phosphorylation of downstream targets.[3] This action inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is crucial for tumor cell proliferation, survival, and migration.[1][3]

Q2: What are the most common toxicities observed with this compound?

A2: In clinical studies, this compound has demonstrated a manageable safety profile.[4] As a monotherapy, the most common treatment-related adverse events are generally low-grade and include nausea, stomatitis (mouth sores), vomiting, fatigue, and rash.[4] When used in combination with other agents like paclitaxel or fulvestrant, the incidence and severity of adverse events can increase.[5][6] Key toxicities associated with the AKT inhibitor class include rash, hyperglycemia (high blood sugar), and diarrhea.[7][8][9]

Q3: Why does combining this compound with other therapies increase toxicity?

A3: Combining therapeutic agents can lead to overlapping toxicity profiles or synergistic toxic effects. For instance, both this compound and paclitaxel can cause skin-related side effects, potentially increasing the incidence or severity of rash when used together. The addition of an AKT inhibitor can also exacerbate known side effects of the partner drug. It is crucial to consult the safety profiles of all drugs used in a combination to anticipate and manage potential toxicities.

Q4: Are there established strategies to proactively manage this compound-related toxicities?

A4: Yes, proactive management is key. For hyperglycemia, it is recommended to monitor blood glucose levels, especially in the initial cycles of treatment. Dietary guidance and, if necessary, the use of anti-hyperglycemic agents like metformin can help manage this side effect.[10] For rash, the prophylactic use of non-sedating antihistamines starting the day before treatment and continuing throughout may reduce incidence and severity.[7][10] Early and active management of side effects can often prevent the need for dose reductions or treatment discontinuation.[8][11]

Quantitative Toxicity Data Summary

The following tables summarize treatment-related adverse events (AEs) from the NCT02761694 Phase 1b clinical trial, which evaluated vevorisertib (this compound) as a single agent and in combination with paclitaxel or fulvestrant in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[5][6]

Table 1: Incidence of Any-Grade Treatment-Related Adverse Events (AEs) Occurring in ≥15% of Patients in Any Arm.

Adverse EventVevorisertib Monotherapy (n=58)Vevorisertib + Paclitaxel (n=10)Vevorisertib + Fulvestrant (n=9)
Any AE 79% 100% 100%
Diarrhea21%70%44%
Nausea21%50%44%
Fatigue19%50%33%
Rash19%40%22%
Stomatitis17%30%44%
Vomiting16%30%22%
Hyperglycemia14%40%22%
Decreased Appetite14%50%33%
Alopecia3%40%0%
Anemia9%30%11%
Peripheral Neuropathy3%30%0%
Data derived from Pant et al., Cancer, 2023.[5][6]

Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events (AEs).

Adverse EventVevorisertib Monotherapy (n=58)Vevorisertib + Paclitaxel (n=10)Vevorisertib + Fulvestrant (n=9)
Any Grade ≥3 AE 22% 70% 33%
Rash5%10%0%
Hyperglycemia5%10%0%
Diarrhea2%10%11%
Anemia2%20%0%
Neutropenia0%20%0%
Fatigue2%10%0%
Data derived from Pant et al., Cancer, 2023.[5][6]

Troubleshooting Guides

Issue 1: Unexpectedly High In Vitro Cytotoxicity

You observe that the combination of this compound with your drug of interest results in significantly higher-than-expected cell death in your cancer cell line compared to either agent alone.

Possible Causes & Troubleshooting Steps:

  • Synergistic Effects: The two agents may have a true synergistic or additive cytotoxic effect.

    • Action: Perform a synergy analysis using methods like the Chou-Talalay method (Combination Index) or Bliss Independence model to formally quantify the interaction. This will help determine if the effect is greater than additive.

  • Off-Target Effects: At the concentrations used, one or both drugs may be exhibiting off-target effects.

    • Action: Review the literature for known off-target activities of both compounds. Perform dose-response curves for each agent individually and in combination across a wide range of concentrations to identify the therapeutic window.

  • Experimental Error: Inaccurate drug concentrations, plating inconsistencies, or reagent issues can lead to erroneous results.

    • Action: Verify the stock concentrations of your drugs. Re-calibrate pipettes and ensure consistent cell seeding density. Include positive and negative controls in your assay plate. Run a vehicle-only control to rule out solvent toxicity.

Issue 2: Managing and Mitigating Common In Vivo Toxicities

Your in vivo xenograft study shows signs of toxicity (e.g., significant body weight loss, rash) in the this compound combination arm.

Troubleshooting and Management Workflow:

G cluster_observe Observation cluster_assess Assessment cluster_action Action Plan Observe Toxicity Observed in Combination Arm (e.g., >15% weight loss, severe rash) AssessType Identify Primary Toxicity Type Observe->AssessType AssessWeight Weight Loss AssessType->AssessWeight Weight Loss AssessRash Dermatologic (Rash) AssessType->AssessRash Rash AssessGlucose Hyperglycemia AssessType->AssessGlucose Hyperglycemia AssessOther Other (e.g., GI) AssessType->AssessOther Other ActionWeight 1. Reduce this compound dose (e.g., by 25-50%). 2. Provide nutritional support. 3. Monitor weight daily. AssessWeight->ActionWeight ActionRash 1. Initiate topical corticosteroids. 2. Consider prophylactic oral antihistamines in next cohort. 3. If severe (Grade 3), interrupt dosing. AssessRash->ActionRash ActionGlucose 1. Monitor blood glucose. 2. Consider adding metformin to treatment regimen. 3. Consult veterinary staff for diabetes management. AssessGlucose->ActionGlucose ActionOther 1. Provide supportive care (e.g., anti-diarrheals). 2. Ensure proper hydration. 3. Reduce dose of suspected causative agent. AssessOther->ActionOther

Caption: Troubleshooting workflow for in vivo toxicity.

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability after treatment with this compound alone or in combination.[12][13][14]

Materials:

  • Cancer cell line of interest

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound and combination drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Remove the old medium and add 100 µL of fresh medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells (72h) A->C B Prepare Drug Dilutions B->C D Add MTT Reagent (4h) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G

Caption: Workflow for an MTT cell viability assay.

Protocol 2: In Vivo Tumor Xenograft Toxicity Assessment

This protocol outlines the key steps for monitoring toxicity in a subcutaneous xenograft mouse model.[2][15][16]

Procedure:

  • Model Establishment: Implant human cancer cells subcutaneously into the flank of immunocompromised mice. Allow tumors to establish to a specified volume (e.g., 100-150 mm³).[15]

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Drug alone, this compound + Combination).

  • Treatment Administration: Administer drugs according to the planned dose and schedule (e.g., oral gavage for this compound).

  • Toxicity Monitoring (Critical):

    • Body Weight: Measure and record the body weight of each mouse 2-3 times per week. A sustained weight loss of >15-20% is a common endpoint criterion indicating significant toxicity.[2]

    • Clinical Observations: Observe mice daily for clinical signs of distress or toxicity. This includes changes in posture, activity, fur texture (piloerection), and signs of dehydration.

    • Skin Integrity: For drugs with known dermatologic toxicity like this compound, carefully inspect the skin for redness, rash, or lesions.

    • Tumor Measurements: Measure tumor volume with calipers 2-3 times per week. While the primary goal is to assess efficacy, ulceration of the tumor can be a localized adverse event.

  • Endpoint: Euthanize mice if they reach predefined toxicity endpoints (e.g., >20% body weight loss, severe clinical signs) or at the end of the study.

  • Data Analysis: Plot the mean percentage change in body weight for each group over time. Statistically compare the weight changes between the combination group and the single-agent/vehicle groups to assess the added toxicity.

Signaling Pathway Visualization

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and highlights the point of inhibition by this compound (vevorisertib).

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits Downstream Downstream Effectors (mTOR, GSK3β, FOXO) AKT->Downstream Phosphorylates ARQ751 This compound (Vevorisertib) ARQ751->AKT Allosterically Inhibits Response Cell Proliferation, Survival, Growth Downstream->Response

Caption: PI3K/AKT signaling pathway and this compound inhibition.

References

ARQ-751 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with ARQ-751 (Vevorisertib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Vevorisertib, is an orally bioavailable, potent, and selective allosteric pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway.[1][2] By binding to a site distinct from the ATP-binding pocket, this compound prevents the conformational changes necessary for AKT activation, thereby inhibiting downstream signaling that promotes tumor cell proliferation and survival.[1]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of the PI3K/AKT/mTOR pathway, leading to decreased proliferation and increased apoptosis in cancer cells with alterations in this pathway (e.g., PIK3CA, PTEN, or AKT mutations).[1][4] In clinical studies, this compound has demonstrated a manageable safety profile with common treatment-related adverse events including nausea, stomatitis, vomiting, fatigue, and hyperglycemia.[5][6][7]

Troubleshooting Unexpected Phenotypes

Problem 1: Decreased sensitivity or acquired resistance to this compound in our cell line.

Possible Cause: Prolonged treatment with AKT inhibitors can lead to the development of acquired resistance. This can occur through various mechanisms, including the activation of compensatory signaling pathways.[8][9]

Troubleshooting Steps:

  • Confirm Target Engagement: Verify that this compound is still inhibiting AKT phosphorylation (p-AKT) at the expected concentration in your resistant cells compared to the parental, sensitive cells.

  • Investigate Compensatory Pathways: Acquired resistance to AKT inhibitors can be driven by the rewiring of parallel signaling pathways.[8] The RAS/RAF/MEK/ERK pathway is a common compensatory mechanism.

  • Combination Therapy: Consider co-treatment with inhibitors of potential escape pathways. For example, combining this compound with MEK or ERK inhibitors may overcome resistance.[10]

Experimental Protocol: Western Blot for Pathway Analysis

Objective: To assess the activation status of the AKT and MAPK/ERK pathways in parental and this compound-resistant cells.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT(S473), anti-total AKT, anti-p-ERK1/2(T202/Y204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed parental and resistant cells and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image.

Logical Workflow for Investigating Resistance

G start Decreased this compound Sensitivity Observed confirm_target Confirm p-AKT Inhibition (Western Blot) start->confirm_target pathway_analysis Analyze Compensatory Pathways (p-ERK, etc.) confirm_target->pathway_analysis Target is inhibited combination_tx Test Combination Therapy (e.g., with MEK inhibitor) pathway_analysis->combination_tx Compensatory pathway activated outcome_sensitive Sensitivity Restored combination_tx->outcome_sensitive outcome_resistant Resistance Persists combination_tx->outcome_resistant

Caption: Workflow for troubleshooting decreased this compound sensitivity.

Problem 2: Paradoxical increase in the phosphorylation of a downstream effector.

Possible Cause: Inhibition of a kinase in a signaling pathway can sometimes lead to the "paradoxical activation" of another pathway or a feedback loop.[11][12] For example, inhibiting AKT can sometimes relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased signaling through other pathways like the MAPK/ERK cascade.

Troubleshooting Steps:

  • Broaden Pathway Analysis: Perform a broader phosphoproteomic screen or a Western blot analysis of key signaling nodes beyond the immediate PI3K/AKT pathway, such as p-ERK, p-S6K, and p-4E-BP1.

  • Investigate Feedback Loops: Inhibition of mTORC1 (a downstream effector of AKT) by some inhibitors can relieve a negative feedback loop involving S6K and IRS-1, potentially leading to upstream activation of PI3K and AKT itself.[11] While this compound directly inhibits AKT, complex feedback mechanisms can still be at play.

  • Evaluate Upstream Activators: Assess the activation state of receptor tyrosine kinases (RTKs) that could be initiating compensatory signaling.

Signaling Pathway: PI3K/AKT/mTOR and Potential MAPK Crosstalk

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK AKT AKT PI3K->AKT AKT->RAF Feedback Inhibition mTORC1 mTORC1 AKT->mTORC1 Proliferation_AKT Proliferation/ Survival mTORC1->Proliferation_AKT ARQ751 This compound ARQ751->AKT

Caption: Simplified PI3K/AKT and MAPK signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (Vevorisertib)

TargetIC50 (nM)
AKT10.55[3][13]
AKT20.81[3][13]
AKT31.31[3][13]

Table 2: Common Treatment-Related Adverse Events (AEs) with this compound Monotherapy in a Phase I Study

Adverse EventFrequency (%)
Nausea27[5][6]
Stomatitis7[5][6]
Vomiting7[5][6]
Fatigue7[5][6]
Mucosal Inflammation7[5][6]
Hyperkalemia7[5][6]
Pruritus7[5][6]
Hot Flushes7[5][6]

Data from a Phase I dose-escalation study in adult subjects with advanced solid tumors.[5][6]

Experimental Protocol: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with increasing concentrations of the drug or a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).[1]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Experimental Workflow: Cell Viability Assay

G start Seed Cells in 96-well Plate treatment Treat with this compound Serial Dilution start->treatment incubation Incubate for 72 hours treatment->incubation reagent Add Cell Viability Reagent incubation->reagent read Read Plate (Luminescence/Absorbance) reagent->read analysis Calculate IC50 read->analysis

Caption: Workflow for a standard cell viability assay.

References

Validation & Comparative

A Comparative Analysis of the AKT Inhibitors ARQ-751 and ARQ-092 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective allosteric AKT inhibitors, ARQ-751 (Vevorisertib) and ARQ-092 (Miransertib). This analysis is supported by experimental data on their mechanism of action, potency, and anti-tumor activity.

Both this compound and ARQ-092 are orally bioavailable, potent, and selective allosteric inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2][3][4][5] this compound is a next-generation inhibitor developed from ARQ-092, exhibiting enhanced pharmacokinetic properties and potency.[6][7] This guide will delve into the comparative efficacy of these two compounds, presenting key preclinical and clinical findings.

Mechanism of Action and Signaling Pathway

This compound and ARQ-092 function as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket of the AKT enzyme.[4][6] This binding stabilizes the PH-domain of AKT in a "closed" conformation, which in turn blocks the recruitment of AKT to the plasma membrane and prevents its activation.[2][6] By inhibiting pan-AKT activity, both compounds effectively disrupt the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][4]

Below is a diagram illustrating the central role of AKT in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound and ARQ-092.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 PDK1 PDK1 PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) ARQ This compound / ARQ-092 ARQ->AKT inhibits mTORC1 mTORC1 TSC1_2->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound/092 (various concentrations) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess end Determine GI50 assess->end

References

A Head-to-Head Comparison of AKT Inhibitors: ARQ-751 vs. MK-2206

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. This guide provides a detailed comparison of two prominent allosteric pan-AKT inhibitors, ARQ-751 (Vevorisertib) and MK-2206, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, potency, selectivity, and preclinical efficacy, supported by experimental data and detailed protocols.

Mechanism of Action and Isoform Selectivity

Both this compound and MK-2206 are orally bioavailable, allosteric inhibitors of the AKT serine/threonine kinase family.[1][2] Unlike ATP-competitive inhibitors, these molecules bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents AKT activation and subsequent phosphorylation of its downstream targets.[3][4] This allosteric inhibition is dependent on the presence of the pleckstrin homology (PH) domain.[5][6]

This compound is a potent and selective pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3) with nanomolar efficacy.[7][8] It has been shown to bind strongly to both wild-type AKT1 and the activating mutant AKT1-E17K.[5][7] Similarly, MK-2206 is a selective allosteric inhibitor of all three AKT isoforms, though it exhibits somewhat reduced potency against AKT3 compared to AKT1 and AKT2.[4][9]

In Vitro Potency and Efficacy

The inhibitory potency of this compound and MK-2206 against the individual AKT isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound 0.55[7][8]0.81[7][8]1.31[7][8]
MK-2206 5 - 8[6][9]12[6][9]65[6][9]

Table 1: In Vitro Inhibitory Potency of this compound and MK-2206 against AKT Isoforms.

Preclinical studies have demonstrated the anti-proliferative effects of both inhibitors across a range of cancer cell lines, particularly those harboring mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[5][10][11] For instance, this compound has shown significant anti-proliferative effects in esophageal, breast, and head and neck cancer cell lines.[3][5] MK-2206 has demonstrated efficacy in inhibiting the growth of thyroid and breast cancer cells with activating mutations in the PI3K/AKT pathway.[10][11]

A direct comparison of the two inhibitors in various cancer cell lines revealed that both this compound and MK-2206 effectively inhibit the phosphorylation of AKT and its downstream targets, such as PRAS40.[12][13][14]

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have corroborated the anti-tumor activity of both this compound and MK-2206. This compound has been shown to inhibit tumor growth in a dose-dependent manner in an endometrial cancer xenograft model.[5] It also demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of endometrial cancer with an AKT1-E17K mutation.[5]

MK-2206 has also shown in vivo efficacy, inhibiting tumor growth in an ovarian cancer xenograft model and enhancing the anti-tumor activity of other chemotherapeutic agents like paclitaxel.[6][11] Clinical trials have evaluated MK-2206 in various solid tumors, both as a monotherapy and in combination with other agents.[15][16][17][18][19] While it has shown some clinical activity, its efficacy as a single agent has been limited in some contexts.[20] this compound is also being evaluated in clinical trials for solid tumors with PIK3CA/AKT/PTEN mutations.[20]

Signaling Pathway and Experimental Workflow

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. The following diagrams illustrate the signaling cascade and a typical experimental workflow for evaluating AKT inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ARQ751 This compound ARQ751->AKT MK2206 MK-2206 MK2206->AKT Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellLines Cancer Cell Line Panel (PIK3CA mutant, PTEN null, etc.) Treatment Treatment with This compound or MK-2206 CellLines->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot_vitro Western Blot Analysis (p-AKT, p-PRAS40, etc.) Treatment->WesternBlot_vitro Xenograft Xenograft/PDX Model Establishment Dosing Drug Administration (Oral Gavage) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint WesternBlot_vivo Western Blot/IHC of Tumor Tissue Endpoint->WesternBlot_vivo

References

ARQ-751: A Comparative Guide to its Anti-Tumor Activity in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARQ-751 (vevorisertib) is a potent, selective, and orally bioavailable pan-AKT inhibitor that has demonstrated significant anti-tumor activity across a range of cancer types in both preclinical and clinical settings. This guide provides a comprehensive comparison of this compound's efficacy, details the experimental methodologies used to validate its activity, and illustrates its mechanism of action through key signaling pathways.

Comparative Efficacy of this compound

This compound targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2] Its potent inhibitory action leads to the suppression of tumor cell proliferation and induction of apoptosis.[1]

Preclinical Anti-Tumor Activity

In vitro studies have established the high potency of this compound. It exhibits low nanomolar IC50 values against all AKT isoforms: 0.55 nM for AKT1, 0.81 nM for AKT2, and 1.31 nM for AKT3.[3] Notably, this compound is highly selective, showing minimal inhibition of other kinases.[3][4]

The anti-proliferative effects of this compound have been demonstrated across a panel of 240 cancer cell lines, with particular sensitivity observed in cancers with mutations in the PI3K/AKT pathway, such as PIK3CA and PTEN alterations.[3] The half-maximal growth inhibitory concentration (GI50) was found to be less than 1 μM in a significant proportion of cell lines from various cancer types.[3]

Cancer TypeSensitive Cell Lines (GI50 < 1µM)Key Findings
Esophageal Cancer 100% (3 out of 3 cell lines)[3]High sensitivity observed in preclinical models.
Breast Cancer 87.5% (14 out of 16 cell lines)[3]Strong anti-proliferative activity, especially in cell lines with PIK3CA mutations.
Head and Neck Cancer 67% (4 out of 6 cell lines)[3]Promising activity in a subset of head and neck cancer cell lines.
Endometrial Cancer -Significant dose-dependent tumor growth inhibition in xenograft models.[3]

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound.

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
AN3CA Endometrial Cancer120 mg/kg dailyUp to 92%[3]
AKT1-E17K Mutant Endometrial PDX75 mg/kg (5 days on, 2 days off)Up to 98%[3]
HCC-1954 Breast Cancer25 mg/kg (monotherapy)46%[5]
HCC-1954 Breast Cancer25 mg/kg this compound + 15 mg/kg Paclitaxel90%[5]
AKT1-E17K Mutant Breast Cancer PDX25 mg/kg (monotherapy)69%[5]
AKT1-E17K Mutant Breast Cancer PDX25 mg/kg this compound + 2.5 mg/kg Fulvestrant91%[5]
AKT1-E17K Mutant Breast Cancer PDX25 mg/kg this compound + 50 mg/kg Palbociclib93%[5]
AKT1-E17K Mutant Breast Cancer PDXThis compound + Fulvestrant + Palbociclib>100% (Tumor Regression)[5]
Clinical Performance

A Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of vevorisertib (this compound) in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.[1][6]

Treatment ArmObjective Response Rate (ORR)Key Findings
Vevorisertib Monotherapy 5% (3 partial responses)Modest anti-tumor activity with a manageable safety profile.[1][6]
Vevorisertib + Paclitaxel 20% (2 partial responses)Enhanced activity observed in combination with chemotherapy.[1][6]
Vevorisertib + Fulvestrant 0%Limited efficacy in this combination for the patient population studied.[1][6]

Experimental Protocols

The validation of this compound's anti-tumor activity involved a series of well-defined in vitro and in vivo experiments.

In Vitro Proliferation Assays
  • Cell Lines: A panel of human cancer cell lines, including those with known mutations in the PI3K/AKT pathway (e.g., PIK3CA, PTEN), were utilized.[3]

  • Treatment: Cells were treated with increasing concentrations of this compound.

  • Assay: Cell viability was assessed using standard methods such as the sulforhodamine B (SRB) assay or CellTiter-Glo®.[7]

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from dose-response curves.[7]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice bearing subcutaneously implanted human cancer cell lines (e.g., AN3CA endometrial cancer) or patient-derived xenografts (PDX) were used.[3][8]

  • Treatment: this compound was administered orally at various doses and schedules.[3][8]

  • Endpoint: Tumor volumes were measured regularly to determine the extent of tumor growth inhibition (TGI) compared to vehicle-treated control groups.[7]

Western Blot Analysis for Pathway Modulation
  • Sample Preparation: Protein lysates were prepared from cancer cell lines or tumor tissues treated with this compound.

  • Analysis: Western blotting was performed to detect the phosphorylation status of key proteins in the AKT signaling pathway, including pAKT(S473), pAKT(T308), and the downstream effector pPRAS40(T246).[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT recruits & activates PDK1 PDK1 PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 activates PRAS40 PRAS40 AKT->PRAS40 phosphorylates (T246) ARQ751 This compound ARQ751->AKT inhibits Cell_Pro Cell Proliferation, Survival, Growth mTORC1->Cell_Pro

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture treatment_vitro This compound Treatment (Dose-Response) cell_culture->treatment_vitro proliferation_assay Proliferation Assay (e.g., SRB, CellTiter-Glo) treatment_vitro->proliferation_assay western_blot Western Blot for Pathway Modulation (pAKT, pPRAS40) treatment_vitro->western_blot gi50 Determine GI50 proliferation_assay->gi50 xenograft Xenograft/PDX Model Establishment treatment_vivo Oral Administration of this compound xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: A typical experimental workflow for evaluating the anti-tumor activity of this compound.

References

Navigating Resistance: A Comparative Analysis of ARQ-751's Cross-Resistance Profile with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized cancer treatment, yet the emergence of drug resistance remains a significant clinical hurdle. ARQ-751 (vevorisertib), a potent and selective allosteric pan-AKT inhibitor, has shown promise in tumors with aberrant PI3K/AKT/mTOR pathway signaling.[1][2][3] Understanding its cross-resistance profile with other kinase inhibitors is critical for optimizing treatment strategies, designing effective combination therapies, and developing next-generation agents. This guide provides a comparative analysis of this compound's cross-resistance patterns, supported by preclinical data and detailed experimental methodologies.

Mechanism of Action: The Allosteric Advantage

This compound is an orally active inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[2][3] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound is an allosteric inhibitor. It binds to a pocket between the pleckstrin homology (PH) and kinase domains of AKT, stabilizing an inactive conformation and preventing its recruitment to the plasma membrane for activation.[3] This distinct mechanism of action has significant implications for its resistance and cross-resistance profile.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 ARQ751 This compound (Allosteric Inhibitor) ARQ751->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Experimental_Workflow Start Parental Cancer Cell Line IC50 Determine Initial IC50 Start->IC50 Treat_Low Treat with Low Dose (near IC50) IC50->Treat_Low Culture Culture until Proliferation Resumes Treat_Low->Culture Escalate Gradually Increase Drug Concentration Culture->Escalate Repeat Repeat Cycle Escalate->Repeat Repeat->Culture Resistant Stable Resistant Cell Line Repeat->Resistant Characterize Characterize Resistance (IC50, Western Blot, etc.) Resistant->Characterize Cross_Resistance Cross-Resistance Profiling Characterize->Cross_Resistance

References

Evaluating the Synergistic Potential of ARQ-751 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ARQ-751 Combination Performance with Supporting Experimental Data.

This compound (Vevorisertib), a potent and selective next-generation pan-AKT inhibitor, has demonstrated significant promise in preclinical studies, not only as a monotherapy but more notably in combination with a variety of other anti-cancer agents.[1][2] The rationale for these combinations lies in the central role of the PI3K/AKT signaling pathway in tumorigenesis and the development of resistance to other targeted therapies.[1] This guide provides a comprehensive overview of the synergistic effects of this compound with other cancer therapeutics, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

While specific in vitro synergistic index (Combination Index, CI) values from Chou-Talalay analyses are not publicly detailed, in vivo studies have provided quantitative data on the enhanced anti-tumor activity of this compound combinations. The following table summarizes the key findings from xenograft models.

Combination AgentCancer ModelThis compound DoseCombination Agent DoseTumor Growth Inhibition (TGI) - Single Agent (this compound)Tumor Growth Inhibition (TGI) - Single Agent (Combination)Tumor Growth Inhibition (TGI) - CombinationCitation
PaclitaxelHCC-1954 breast cancer xenograft25 mg/kg15 mg/kg46%44%90%[1]
FulvestrantAKT1-E17K mutant ER+ patient-derived xenograft (PDX)25 mg/kg2.5 mg/kg69%68%91%[1][3]
PalbociclibAKT1-E17K mutant ER+ patient-derived xenograft (PDX)25 mg/kg50 mg/kg69%38%93%[1][3]
Fulvestrant + PalbociclibAKT1-E17K mutant ER+ patient-derived xenograft (PDX)25 mg/kg2.5 mg/kg + 50 mg/kg69%68% (Fulvestrant), 38% (Palbociclib)>100% (Tumor Regression)[1]

In addition to the in vivo data, in vitro studies have qualitatively described synergistic effects. The combination of this compound with PARP inhibitors showed enhanced anti-proliferative activity in MDA-MB-468 breast cancer cells, and with the CDK4/6 inhibitor ribociclib, it demonstrated superior cell growth inhibition compared to single agents.[1]

Experimental Protocols

The evaluation of synergy for this compound combinations has relied on established and rigorous experimental methodologies.

In Vitro Synergy Assessment: Chou-Talalay Method

The synergistic effects of this compound in combination with other drugs were determined using the Chou-Talalay method, which calculates a Combination Index (CI).[4][5][6][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Workflow:

  • Cell Viability Assays: In vitro anti-proliferative studies were performed using MTS or CellTiter-Glo assays to measure cell viability.[1]

  • Dose-Response Curves: Cancer cell lines are treated with a range of concentrations of this compound and the combination drug individually to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

  • Combination Studies: Cells are then treated with the drugs in combination, typically at a constant ratio based on their individual IC50 values.

  • CI Calculation: The resulting data is analyzed using software like CompuSyn to calculate the CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).

G cluster_workflow Chou-Talalay Method Workflow prep Prepare Cancer Cell Lines treat_single Treat with Single Agents (this compound or Combination Drug) prep->treat_single treat_combo Treat with Drug Combination (Constant Ratio) prep->treat_combo viability_assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) treat_single->viability_assay treat_combo->viability_assay dose_response Generate Dose-Response Curves (Determine IC50) viability_assay->dose_response ci_calc Calculate Combination Index (CI) (Using CompuSyn Software) dose_response->ci_calc synergy_eval Evaluate Synergy (CI < 1: Synergy) ci_calc->synergy_eval

Workflow for determining the synergistic index using the Chou-Talalay method.

Mechanistic Analysis: Reverse Phase Protein Array (RPPA)

To understand the molecular mechanisms underlying the observed synergistic effects, Reverse Phase Protein Array (RPPA) analysis was employed.[1] RPPA is a high-throughput antibody-based technique that allows for the quantitative measurement of the expression and post-translational modifications (e.g., phosphorylation) of hundreds of proteins in a signaling pathway.[8][9][10][11][12]

Experimental Workflow:

  • Sample Preparation: Protein lysates are extracted from tumor tissues from xenograft models treated with single agents or the drug combination.

  • Array Printing: The protein lysates are printed onto nitrocellulose-coated slides to create a microarray.

  • Antibody Incubation: Each array is incubated with a specific primary antibody that recognizes a target protein or a phosphorylated form of a protein.

  • Signal Detection: A labeled secondary antibody is used to generate a signal, which is then quantified.

  • Data Analysis: The signal intensities are normalized and analyzed to identify changes in protein expression and activation across the different treatment groups, revealing alterations in key signaling pathways.

G cluster_workflow Reverse Phase Protein Array (RPPA) Workflow tumor_extraction Extract Tumor Tissue from Xenograft Models protein_lysis Prepare Protein Lysates tumor_extraction->protein_lysis array_printing Print Lysates onto Nitrocellulose-coated Slides protein_lysis->array_printing antibody_incubation Incubate with Primary Antibodies array_printing->antibody_incubation signal_detection Detect with Labeled Secondary Antibodies antibody_incubation->signal_detection data_analysis Quantify and Analyze Protein Expression/Activation signal_detection->data_analysis pathway_mapping Map Alterations in Signaling Pathways data_analysis->pathway_mapping

Workflow for mechanistic analysis using Reverse Phase Protein Array (RPPA).

Signaling Pathways and Synergy Mechanisms

This compound's synergistic effects stem from its ability to inhibit the PI3K/AKT pathway, a critical signaling node that often becomes hyperactivated as a resistance mechanism to other cancer therapies.

This compound and PARP Inhibitor Combination

Inhibition of the PI3K/AKT pathway by this compound can induce a state of "BRCAness" or homologous recombination deficiency (HRD), thereby sensitizing cancer cells to PARP inhibitors, which are particularly effective in HRD tumors.

Synergistic mechanism of this compound and PARP inhibitors.

This compound and CDK4/6 Inhibitor Combination

The PI3K/AKT and CDK4/6-Rb pathways are often co-activated in hormone receptor-positive breast cancer. Dual inhibition with this compound and a CDK4/6 inhibitor can lead to a more profound cell cycle arrest and inhibition of proliferation.

Synergistic mechanism of this compound and CDK4/6 inhibitors.

References

A Comparative Analysis of the Toxicity Profiles of Vevorisertib and Other AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of Vevorisertib, a novel allosteric pan-AKT inhibitor, with other prominent AKT inhibitors, namely Capivasertib and Ipatasertib. The information presented is supported by data from clinical trials to aid in the comprehensive evaluation of these potential therapeutic agents.

Introduction to AKT Inhibition and Associated Toxicities

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various cancers, making AKT a prime target for therapeutic intervention.[1][2] While promising, the inhibition of such a central pathway can lead to a range of on-target and off-target toxicities. Understanding the distinct safety profiles of different AKT inhibitors is crucial for their clinical development and optimal use. This guide focuses on the comparative toxicity of Vevorisertib, an orally active, potent, and selective pan-AKT inhibitor, against other well-studied AKT inhibitors.[3]

Comparative Toxicity Data

The following table summarizes the treatment-related adverse events (AEs) observed in clinical trials for Vevorisertib, Capivasertib, and Ipatasertib. The data is presented as the percentage of patients experiencing the specified adverse events.

Adverse Event CategoryVevorisertib (Monotherapy)[4][5][6]Capivasertib (in combination with Fulvestrant)[7][8][9]Ipatasertib (Monotherapy or in combination)[10][11][12][13]
Any Grade Treatment-Related AEs 79%96.6%~100% (at doses up to 600mg)
Grade ≥3 Treatment-Related AEs 22%37.1% (rash 12.1%, diarrhea 9.3%)16% (most frequently diarrhea or asthenia)
Most Common Any Grade AEs (%) Pruritic and maculopapular rashes, astheniaDiarrhea (72-77%), cutaneous adverse reactions (56-58%), nausea (35%), fatigue (38%)Diarrhea, nausea, hyperglycemia, rash
Common Grade ≥3 AEs (%) Pruritic and maculopapular rashesDiarrhea (9.3-17%), hyperglycemia (20-24%), maculopapular rash (11-16%)Asthenia, diarrhea, hyperglycemia, toxic skin eruption
Dose-Limiting Toxicities Grade 3 pruritic and maculopapular rashes, Grade 1 astheniaHyperglycemia, diarrhea, maculopapular rashAsthenia, diarrhea, hyperglycemia, toxic skin eruption, renal failure
Discontinuation due to AEs (%) Not explicitly reported in monotherapy13%4%

Experimental Protocols

The safety and toxicity of AKT inhibitors like Vevorisertib are evaluated through a combination of preclinical and clinical studies.

Preclinical Toxicology Assessment

Preclinical safety evaluation is conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity Studies (e.g., OECD Guideline 423): These studies aim to determine the short-term toxicity of a single oral dose of the inhibitor.[14][15]

    • Principle: The test substance is administered orally to a group of rodents at one of the defined dose levels. Observations for effects on health, behavior, and body weight are recorded for at least 14 days.

    • Methodology:

      • Fasted animals (typically rats) receive a single dose of the AKT inhibitor via gavage.

      • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight at specified intervals.

      • At the end of the observation period, a gross necropsy is performed on all animals.

  • In Vitro Cytotoxicity Assays (e.g., MTT Assay): These assays are used to assess the direct cytotoxic effect of the inhibitor on various cell lines.[3][16]

    • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is quantified by spectrophotometry, providing an estimate of cell viability.

    • Methodology:

      • Cancer cell lines are seeded in 96-well plates and allowed to adhere.

      • Cells are treated with a range of concentrations of the AKT inhibitor for a specified period (e.g., 72 hours).

      • MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance is measured at a specific wavelength, and the half-maximal inhibitory concentration (IC50) is calculated.

Clinical Safety Assessment

In clinical trials, the safety and tolerability of the investigational drug are primary endpoints. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2][17][18]

  • CTCAE Grading:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[2][17]

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[2][17]

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[2][17]

    • Grade 4: Life-threatening consequences; urgent intervention indicated.[2][17]

    • Grade 5: Death related to AE.[2][17]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (mTORC1, GSK3β, etc.) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Vevorisertib Vevorisertib & Other AKT Inhibitors Vevorisertib->AKT Inhibits Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Regulates

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AKT inhibitors.

General Experimental Workflow for Toxicity Assessment

Toxicity_Workflow Start Start: Inhibitor Synthesis & Characterization Preclinical Preclinical Toxicity Studies Start->Preclinical In_Vitro In Vitro Assays (e.g., Cytotoxicity, Kinase Panel) Preclinical->In_Vitro In_Vivo In Vivo Studies (e.g., Acute Oral Toxicity) Preclinical->In_Vivo Clinical Clinical Trials (Phase I-III) In_Vitro->Clinical In_Vivo->Clinical Phase_I Phase I: Safety & Tolerability (Dose Escalation) Clinical->Phase_I Phase_II_III Phase II/III: Efficacy & Safety (Adverse Event Monitoring) Clinical->Phase_II_III Data_Analysis Data Analysis & Risk-Benefit Assessment Phase_I->Data_Analysis Phase_II_III->Data_Analysis

Caption: A generalized workflow for assessing the toxicity of a novel AKT inhibitor.

Logical Relationship of Comparative Toxicity Analysis

Comparative_Analysis Vevorisertib Vevorisertib Allosteric Pan-AKT Inhibitor Comparison {Comparative Analysis | {Adverse Event Frequency | Severity (CTCAE) | Dose-Limiting Toxicities}} Vevorisertib->Comparison Alternatives Alternative AKT Inhibitors Capivasertib Ipatasertib Alternatives->Comparison Toxicity_Data Toxicity Profile Data Clinical Trial Results Preclinical Studies Toxicity_Data->Comparison Conclusion {Conclusion | Relative Safety Profile} Comparison->Conclusion

Caption: Logical flow for the comparative toxicity analysis of AKT inhibitors.

References

Efficacy of ARQ-751 (Vevorisertib) in Cell Lines with PIK3CA Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the efficacy of ARQ-751 (vevorisertib), a novel pan-AKT inhibitor, in cancer cell lines harboring mutations in the PIK3CA gene. This document summarizes available preclinical data, compares its activity with other targeted agents, and provides detailed experimental methodologies to aid in the design and interpretation of related research.

Introduction to this compound and PIK3CA Mutations

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Hyperactivation of this pathway, frequently driven by activating mutations in the PIK3CA gene, is a common oncogenic event in various cancers, including breast and endometrial carcinomas. These mutations, which cluster in the helical (exon 9) and kinase (exon 20) domains of the p110α catalytic subunit, render the PI3K enzyme constitutively active, leading to downstream activation of AKT.

This compound (vevorisertib) is a second-generation, selective, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3. By directly inhibiting AKT, this compound offers a therapeutic strategy to counteract the effects of upstream pathway activation, including those caused by PIK3CA mutations.

Comparative Efficacy of this compound

While direct, head-to-head studies comparing this compound across a comprehensive panel of cell lines with different PIK3CA mutations are limited in the public domain, the available data demonstrates its potent anti-proliferative activity in PIK3CA-mutant contexts.

Biochemical Potency

This compound exhibits high potency against all three AKT isoforms at the biochemical level.

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Data from a biochemical assay.

Cellular Activity in PIK3CA-Mutant Cell Lines

Preclinical studies have demonstrated the efficacy of this compound in various cancer cell lines with activating mutations in the PI3K/AKT pathway. For instance, in endometrial cancer cell lines with PI3K pathway activation, this compound has been shown to be more potent than its predecessor, ARQ-092, in inhibiting cell proliferation.

Comparison with Other PI3K/AKT Pathway Inhibitors

Direct comparative studies between this compound and other inhibitors like the PI3Kα-specific inhibitor alpelisib in cell lines with varied PIK3CA mutations are not extensively published. However, their distinct mechanisms of action provide a basis for differential activity. Alpelisib directly targets the mutated p110α subunit of PI3K, whereas this compound acts downstream by inhibiting AKT. This could be advantageous in overcoming resistance mechanisms that may bypass PI3K inhibition but still converge on AKT.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of an inhibitor on cell proliferation by measuring the level of ATP, which is indicative of metabolically active cells.

Materials:

  • PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D for breast cancer; AN3CA, HEC-1-A for endometrial cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (Vevorisertib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to the desired concentration in complete growth medium. Seed the cells in opaque-walled 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with the serially diluted this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • ATP Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway, providing a measure of pathway inhibition.

Materials:

  • PIK3CA-mutant cancer cell lines

  • Complete growth medium

  • This compound (Vevorisertib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, normalized to a loading control like GAPDH.

Visualizations

PI3K/AKT Signaling Pathway and this compound Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIK3CA_mutation PIK3CA Activating Mutation PIK3CA_mutation->PI3K Constitutively Activates AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Phosphorylates ARQ751 This compound (Vevorisertib) ARQ751->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway is activated by RTKs or PIK3CA mutations, leading to cell proliferation. This compound inhibits AKT.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start cell_culture Culture PIK3CA-Mutant Cancer Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blotting for Pathway Modulation treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 pathway_inhibition Assess Pathway Inhibition (p-AKT) western_blot->pathway_inhibition end End ic50->end pathway_inhibition->end

Caption: Workflow for in vitro evaluation of this compound efficacy in PIK3CA-mutant cancer cell lines.

Validating the On-Target Effects of ARQ-751: A Comparative Guide Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARQ-751 (Vevorisertib) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key therapeutic target in oncology due to its role in promoting cell proliferation, survival, and migration.[2] Validating that a drug candidate like this compound engages and inhibits its intended target is a crucial step in preclinical and clinical development. This guide provides a comparative overview of using the powerful CRISPR-Cas9 gene-editing technology to validate the on-target effects of this compound, alongside other established biochemical and cellular methods.

The Role of CRISPR in On-Target Validation

CRISPR-Cas9 technology offers a precise and efficient way to validate drug targets by creating knockout cell lines that lack the protein of interest.[3] By comparing the phenotypic and molecular effects of this compound in wild-type cells versus cells lacking one or more AKT isoforms, researchers can definitively attribute the drug's activity to its interaction with AKT. This genetic approach provides a powerful orthogonal method to traditional pharmacological and biochemical assays, strengthening the evidence for on-target activity.

Comparison of On-Target Validation Methods for this compound

The following table summarizes and compares CRISPR-based validation with other common methods for confirming the on-target effects of this compound.

Method Principle Key Readouts Advantages Limitations Typical Quantitative Data
CRISPR-Cas9 Knockout Genetic ablation of AKT1, AKT2, and/or AKT3 genes to assess the drug's effect in the absence of the target.- Loss of drug-induced apoptosis- Attenuation of downstream signaling inhibition (p-PRAS40, p-GSK3β)- Rescue of cell viability inhibition- High specificity for the target- Provides a "gold standard" for genetic validation- Can dissect the roles of individual AKT isoforms- Time-consuming to generate stable knockout lines- Potential for off-target gene edits- Does not directly measure drug-target binding- % reduction in this compound-induced growth inhibition in knockout vs. wild-type cells- Fold change in IC50 values
RNA interference (RNAi) Transient knockdown of AKT1, AKT2, and/or AKT3 mRNA using siRNA or shRNA.- Similar to CRISPR, but with transient effects- Faster than generating stable knockout lines- Can be used for high-throughput screening- Incomplete knockdown can lead to ambiguous results- Potential for off-target effects, leading to misinterpretation of data[4][5]- % knockdown of AKT protein levels- % rescue of this compound-induced phenotype
Western Blotting Immunodetection of phosphorylated (inactive) and total AKT levels, as well as downstream effectors.- Decreased phosphorylation of AKT (S473, T308)- Decreased phosphorylation of downstream targets (e.g., PRAS40, GSK3β)- Relatively simple and widely used- Provides a direct measure of target inhibition in the signaling pathway- Does not directly confirm target engagement- Can be semi-quantitative- Densitometric analysis of p-AKT/total AKT ratio- IC50 for inhibition of AKT phosphorylation
In Vitro Kinase Assay Measurement of AKT kinase activity in the presence of this compound using a purified enzyme and substrate.- Inhibition of substrate phosphorylation- Direct measure of enzymatic inhibition- Lacks the complexity of the cellular environment- May not reflect in-cell potency- IC50 value for kinase inhibition[6]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of AKT upon this compound binding in intact cells.- Shift in the melting temperature (Tm) of AKT- Confirms direct target engagement in a cellular context[7]- Can be adapted for high-throughput screening- Requires specific antibodies for detection- May not be suitable for all targets- ΔTm (°C) in the presence of this compound[8]
NanoBRET™ Target Engagement Assay A live-cell assay that measures the binding of a drug to a target protein using bioluminescence resonance energy transfer.- Competition with a tracer molecule, resulting in a change in BRET signal- Quantitative measurement of drug binding in live cells[9][10]- High sensitivity and specificity- Requires genetic engineering of the target protein with a NanoLuc® luciferase tag- IC50 value for target engagement

Experimental Protocols

CRISPR-Cas9-Mediated Knockout of AKT Isoforms for this compound Validation

This protocol outlines the generation of AKT1, AKT2, and AKT3 knockout cell lines to validate the on-target effects of this compound.

1. sgRNA Design and Cloning:

  • Design at least two unique single-guide RNAs (sgRNAs) targeting the early exons of human AKT1, AKT2, and AKT3 using a validated design tool to maximize on-target activity and minimize off-target effects.[11][12][13]

  • Synthesize and clone the sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

2. Lentivirus Production and Transduction:

  • Produce lentiviral particles by co-transfecting the sgRNA-Cas9 vector and packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

  • Transduce the target cancer cell line (e.g., a line sensitive to this compound) with the lentiviral particles.[14][15][16]

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

3. Clonal Selection and Validation of Knockout:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the clones and screen for AKT protein knockout by Western blotting using isoform-specific antibodies.

  • Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted region to identify insertions or deletions (indels).

4. On-Target Validation of this compound:

  • Treat wild-type and validated AKT knockout cell clones with a dose range of this compound for 48-72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® or SRB assay).

  • Determine the IC50 values for this compound in both wild-type and knockout cells. A significant rightward shift in the IC50 curve in the knockout cells indicates that the drug's cytotoxic effect is dependent on the presence of AKT.

  • Perform Western blot analysis to confirm that this compound no longer inhibits downstream signaling (e.g., phosphorylation of PRAS40) in the knockout cells.

Western Blot Analysis of AKT Pathway Inhibition

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40, and a loading control (e.g., β-actin) overnight at 4°C.[18][19]

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • Quantify band intensities using densitometry software.

Cell Viability Assay

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

2. Viability Measurement:

  • After the desired incubation period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® or resazurin.[6]

  • Measure luminescence or fluorescence using a plate reader.

3. Data Analysis:

  • Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream Phosphorylates PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes ARQ751 This compound ARQ751->AKT Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation & Analysis sgRNA_design 1. sgRNA Design (AKT1, AKT2, AKT3) Lentivirus 2. Lentivirus Production sgRNA_design->Lentivirus Transduction 3. Transduction of Target Cells Lentivirus->Transduction Selection 4. Clonal Selection & Expansion Transduction->Selection KO_Validation 5. Knockout Validation (Western Blot, Sequencing) Selection->KO_Validation ARQ751_Treatment 6. This compound Treatment (WT vs. KO) KO_Validation->ARQ751_Treatment Data_Analysis 7. Data Analysis (Viability, Signaling) ARQ751_Treatment->Data_Analysis

Caption: Experimental workflow for CRISPR-based validation of this compound.

References

ARQ-751 in 2D vs. 3D Cell Culture: A Comparative Analysis of Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of novel therapeutic agents in relevant preclinical models is paramount. This guide provides a comparative analysis of the pan-AKT inhibitor ARQ-751 (Vevorisertib) in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models.

This compound is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[3] By inhibiting AKT, this compound aims to disrupt these pro-tumorigenic processes.[4] While 2D cell cultures have been instrumental in initial drug screening, 3D models are gaining prominence for their ability to better mimic the complex tumor microenvironment.[1] This guide synthesizes available data to compare the performance of this compound in these two culture systems.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of the AKT enzyme. This binding event stabilizes an inactive conformation of AKT, preventing its phosphorylation and subsequent activation.[4] This blockade of AKT activation disrupts the entire downstream signaling cascade, leading to an anti-proliferative effect in cancer cells harboring mutations in the PI3K/AKT/PTEN pathway.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation ARQ751 This compound (Vevorisertib) ARQ751->AKT inhibits

PI3K/AKT Signaling Pathway Inhibition by this compound.

Data Presentation: 2D vs. 3D Culture Models

Quantitative Analysis in 2D Cell Culture

This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines grown in traditional 2D monolayer cultures. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Cell LineCancer TypeKey Mutation(s)Assay TypeIC50 / GI50 (µM)
Breast Cancer
T47DBreastPIK3CA H1047RCell Viability< 1
MDA-MB-453BreastPIK3CA H1047RCell Viability< 1
Lung Cancer
NCI-H1650LungPTEN nullCell Viability< 1
Other
Esophageal Cancer Cell LinesEsophagealVariousCell Viability< 1
Head and Neck Cancer Cell LinesHead and NeckVariousCell Viability< 1

Data sourced from multiple preclinical studies.[5][6]

Comparative Analysis: 2D vs. 3D Expected Outcomes

3D cell culture models, such as spheroids, typically exhibit increased resistance to therapeutic agents compared to their 2D counterparts.[7] This is attributed to factors like limited drug penetration, the presence of quiescent cell populations, and altered cell-cell and cell-matrix interactions that more closely mimic an in vivo tumor.[8] While specific quantitative data for this compound in 3D models is not available, a qualitative comparison of expected outcomes can be inferred from studies on other AKT inhibitors.[7][9]

Feature2D Monolayer Culture3D Spheroid CultureRationale for Difference
Drug Sensitivity Higher sensitivity (Lower IC50/GI50)Generally lower sensitivity (Higher IC50/GI50 expected)Limited drug penetration into the spheroid core and presence of a nutrient/oxygen gradient creating quiescent, less susceptible cells.[7]
Cell Proliferation Rapid and uniformSlower, with proliferative cells on the periphery and quiescent/necrotic cells in the core.Mimics the heterogeneous nature of solid tumors.[9]
AKT Pathway Activity Generally higher baseline activityLower baseline activity of the AKT-mTOR-S6K pathway has been observed.[7][9]Altered signaling due to 3D architecture and cell-cell contacts.
Predictive Value Good for initial high-throughput screening.More predictive of in vivo efficacy and resistance mechanisms.[1]Better recapitulation of tumor microenvironment, including cell-cell interactions and diffusion dynamics.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for assessing this compound efficacy in both 2D and 3D cell culture models.

2D Cell Viability Assay (Luminescent)

This protocol outlines the determination of this compound's IC50 value using a luminescent-based cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • This compound (Vevorisertib)

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMSO

  • Sterile, opaque-walled 96-well plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Culture cells to 70-80% confluency, harvest, and seed into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well). Incubate for 18-24 hours.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the drug dilutions to the appropriate wells in triplicate. Include a vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and assay reagent to room temperature. Add the luminescent assay reagent to each well.[3]

  • Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the signal. Measure luminescence using a plate luminometer.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

3D Tumor Spheroid Formation and Viability Assay

This protocol describes the formation of tumor spheroids and the subsequent assessment of this compound's effect on their viability.

Materials:

  • Ultra-low attachment round-bottom 96-well plates

  • Cancer cell line capable of forming spheroids

  • Complete cell culture medium

  • This compound (Vevorisertib)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Spheroid Formation: Seed a specific number of cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment plates. Centrifuge briefly to facilitate aggregation and incubate for 3-4 days to allow spheroid formation.[1]

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells containing spheroids.

  • Incubation: Incubate for an extended period (e.g., 7-10 days) to allow for drug penetration and effect.

  • Viability Assessment: Add a 3D-compatible cell viability reagent to each well. This reagent is formulated for enhanced lytic capacity to penetrate the spheroid structure.

  • Measurement: Shake the plate to promote lysis and measure the luminescent signal.

  • Data Analysis: Normalize the data to untreated control spheroids to determine the effect of this compound on spheroid viability.

Experimental_Workflow cluster_2D 2D Culture Workflow cluster_3D 3D Spheroid Workflow Seed_2D Seed Cells in 96-well Plate Adhere_2D Allow Adherence (18-24h) Seed_2D->Adhere_2D Treat_2D Treat with this compound Adhere_2D->Treat_2D Incubate_2D Incubate (72h) Treat_2D->Incubate_2D Assay_2D Add Viability Reagent Incubate_2D->Assay_2D Read_2D Measure Luminescence Assay_2D->Read_2D Seed_3D Seed Cells in Ultra-Low Attachment Plate Form_3D Spheroid Formation (3-4 days) Seed_3D->Form_3D Treat_3D Treat with this compound Form_3D->Treat_3D Incubate_3D Incubate (7-10 days) Treat_3D->Incubate_3D Assay_3D Add 3D Viability Reagent Incubate_3D->Assay_3D Read_3D Measure Luminescence Assay_3D->Read_3D

Generalized Experimental Workflows for 2D and 3D Assays.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway with significant anti-proliferative effects in 2D cell culture models, particularly in cancer cell lines with relevant genetic alterations. While direct comparative efficacy data in 3D models is not yet widely published, it is anticipated that 3D cultures will exhibit a more drug-resistant phenotype, a common observation for many anti-cancer agents. The use of 3D spheroid models in preclinical studies of this compound is critical for better predicting its in vivo anti-tumor activity and for elucidating potential mechanisms of resistance. The provided protocols offer a foundation for conducting such comparative analyses, which are essential for the continued development and strategic application of this targeted therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of ARQ-751: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidance necessitates treating ARQ-751 as a potent, hazardous compound, requiring stringent disposal protocols to ensure laboratory and environmental safety. Researchers and laboratory personnel must handle all materials contaminated with this compound, including the pure compound, solutions, and used labware, as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste management is paramount.

Given that this compound is a potent pan-AKT inhibitor, all waste streams containing this compound must be segregated and clearly labeled to prevent accidental exposure and ensure proper handling by waste management personnel. The following procedures are based on established best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.

Key Handling and Storage Information

A summary of essential data for this compound, also known as Vevorisertib, is provided below. This information is critical for safe handling and storage in the laboratory.

ParameterValueNotes
Chemical Formula C35H38N8O
Molecular Weight 586.73 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Powder) -20°C for up to 2 years
Storage (In Solvent) -20°C for up to 1 month

Procedural Guidance for this compound Disposal

The proper disposal of this compound involves a multi-step process that begins with the segregation of waste at the point of generation. All waste must be collected in designated, chemically compatible, and clearly labeled containers.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place unused or expired this compound powder, along with contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a dedicated, robust, and sealable hazardous waste container.

    • The container must be clearly labeled "Hazardous Waste" and include the full chemical name, "this compound (Vevorisertib)."

  • Liquid Waste:

    • Collect all solutions containing this compound, including stock solutions in DMSO and experimental media, in a dedicated, leak-proof, and shatter-resistant container.[1]

    • This container must be kept tightly sealed when not in use and be clearly labeled "Hazardous Waste" with the chemical contents and approximate concentrations listed.[2]

    • Solutions of this compound should not be disposed of down the drain.[3]

  • Contaminated Labware:

    • Dispose of all single-use labware, such as pipette tips and vials, that has come into contact with this compound in the designated solid hazardous waste container.[3]

    • Reusable glassware should be decontaminated following established laboratory procedures for potent compounds before washing.

Step 2: Labeling and Storage

  • All hazardous waste containers must be accurately and clearly labeled.[2] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Vevorisertib)"

    • Any other components in the waste stream (e.g., DMSO, ethanol)[4]

    • The date when waste was first added to the container.

  • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • Ensure that waste is segregated based on compatibility to prevent any adverse chemical reactions.[4]

Step 3: Decontamination Procedures

  • Decontaminate all surfaces and non-disposable equipment that have been in contact with this compound.

  • A standard procedure involves wiping the surfaces with a suitable solvent, such as 70% ethanol, followed by a laboratory cleaning agent.

  • All cleaning materials, including wipes and absorbents, must be disposed of as solid hazardous waste.[3]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[5]

  • Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol for doing so.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_labware->solid_waste Yes label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ARQ-751

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling ARQ-751 (Vevorisertib), a potent and selective pan-AKT inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a significant target for therapeutic intervention.[4] Due to its potent biological activity, proper handling and disposal are crucial.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and handling precautions.

Protective MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To prevent eye contact with the compound, which could cause irritation.
Hand Protection Chemical impermeable gloves (inspected prior to use).[5]To prevent skin contact. Contaminated gloves should be disposed of immediately.
Body Protection Fire/flame resistant and impervious clothing.[5]To protect against accidental spills and splashes.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]To prevent inhalation of dust or aerosols.
Ventilation Handle in a well-ventilated place.[5]To minimize inhalation exposure.

General Handling Procedures:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

  • Wash hands thoroughly after handling.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

Storage and Disposal

Proper storage and disposal are essential for safety and to prevent environmental contamination.

AspectProcedure
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[5] For long-term storage, it is recommended to store the powder at -20°C for up to 2 years. In solvent, it should be stored at -20°C for up to 1 month.[6]
Spill Management Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Collect spillage with a suitable absorbent material and arrange for disposal.[5]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[5]

This compound Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound is an allosteric inhibitor that targets the serine/threonine protein kinase AKT.[7] It functions by binding to a region between the pleckstrin homology (PH) domain and the kinase domain of AKT, stabilizing the protein in a "closed" or inactive conformation.[7] This prevents the recruitment of AKT to the plasma membrane, a crucial step for its activation.[7] By inhibiting AKT, this compound effectively blocks downstream signaling in the PI3K/AKT/mTOR pathway, which can lead to a reduction in tumor cell proliferation and the induction of apoptosis.[3]

ARQ751_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates ARQ751 This compound ARQ751->AKT Inhibits Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Survival Survival Downstream_Effectors->Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell Viability Assay

The following is a generalized protocol for assessing the effect of this compound on cancer cell viability.

StepProcedure
1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
3. Incubation Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
4. Viability Assessment Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
5. Data Analysis Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

This guide is intended to provide a foundation for the safe and effective use of this compound in a laboratory setting. Always consult the most up-to-date Safety Data Sheet (SDS) and your institution's safety protocols before beginning any experiment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.